molecular formula C9H10ClNO4 B11927281 (2-(2-Chloroethoxy)-5-nitrophenyl)methanol CAS No. 937273-30-8

(2-(2-Chloroethoxy)-5-nitrophenyl)methanol

Cat. No.: B11927281
CAS No.: 937273-30-8
M. Wt: 231.63 g/mol
InChI Key: LUQGPOJLYPDIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(2-Chloroethoxy)-5-nitrophenyl)methanol is a useful research compound. Its molecular formula is C9H10ClNO4 and its molecular weight is 231.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2-chloroethoxy)-5-nitrophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4/c10-3-4-15-9-2-1-8(11(13)14)5-7(9)6-12/h1-2,5,12H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQGPOJLYPDIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CO)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffolding for Synthetic Innovation

This compound is a multifunctional aromatic compound that serves as a highly versatile intermediate in modern organic synthesis. Its strategic arrangement of three distinct functional groups—a primary alcohol, a nitroaromatic system, and a chloroethoxy side chain—offers a rich platform for sequential and chemoselective transformations. This guide provides a comprehensive technical overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its utility as a building block in the development of complex molecules, particularly within the pharmaceutical and material science sectors. The presence of these functionalities allows chemists to orchestrate a variety of reactions, including nucleophilic substitutions, reductions, oxidations, and esterifications, making it a valuable precursor for creating libraries of novel compounds for drug discovery and other advanced applications.[1][2][3]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 937273-30-8[4][5][6][7]
Molecular Formula C₉H₁₀ClNO₄[4][5][6]
Molecular Weight 231.63 g/mol [4][5]
IUPAC Name This compoundN/A
Appearance Solid[7]
Purity Typically ≥95%[7]
Storage Refrigerator, under inert atmosphere[7]
InChI Key LUQGPOJLYPDIGI-UHFFFAOYSA-N[7]

Synthesis and Purification

The most direct and common synthesis of this compound involves the selective reduction of the corresponding aldehyde, 2-(2-chloroethoxy)-5-nitrobenzaldehyde.

Synthetic Rationale

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its high chemoselectivity. It is a mild reducing agent that readily reduces aldehydes and ketones but typically does not affect more robust functional groups like nitro groups or ethers under standard conditions. This selectivity is crucial for preserving the integrity of the nitro and chloroethoxy moieties in the starting material. Tetrahydrofuran (THF) is often chosen as the solvent for its ability to dissolve both the organic substrate and the borohydride reagent, facilitating a homogeneous reaction environment. The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction rate and then allowed to proceed at room temperature.[4]

General Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification Start 2-(2-chloroethoxy)- 5-nitrobenzaldehyde Reaction Reduction at 0°C to 20°C Start->Reaction Reagent Sodium Borohydride (NaBH₄) in Tetrahydrofuran (THF) Reagent->Reaction Workup Aqueous Quench (e.g., with NH₄Cl solution) Reaction->Workup Extraction Organic Extraction (e.g., with Ethyl Acetate) Workup->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purify Column Chromatography Concentration->Purify Final This compound Purify->Final

Caption: General workflow for the synthesis and purification of the target compound.

Step-by-Step Synthesis Protocol
  • Preparation: Dissolve 2-(2-chloroethoxy)-5-nitrobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, ~1.1 eq) to the stirred solution in portions, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Chemical Reactivity and Stability

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a modular approach to building more complex molecular architectures.

Reactivity_Diagram cluster_alcohol Hydroxymethyl Group (-CH₂OH) cluster_nitro Nitro Group (-NO₂) cluster_chloroethoxy Chloroethoxy Group (-OCH₂CH₂Cl) center_mol (2-(2-Chloroethoxy)- 5-nitrophenyl)methanol Oxidation Oxidation (e.g., PCC, MnO₂) center_mol->Oxidation Ester Esterification (Acid Chloride/Anhydride) center_mol->Ester Ether Etherification (e.g., Williamson) center_mol->Ether Reduction Reduction (e.g., H₂/Pd, SnCl₂) center_mol->Reduction SN2 Nucleophilic Substitution (SN2) (e.g., R₂NH, NaN₃) center_mol->SN2 Aldehyde Corresponding Aldehyde Oxidation->Aldehyde [O] Ester_Prod Benzyl Ester Derivative Ester->Ester_Prod Ether_Prod Benzyl Ether Derivative Ether->Ether_Prod Amine Corresponding Aniline Derivative Reduction->Amine [H] Subst_Prod Substituted Ether (e.g., Aminoethoxy) SN2->Subst_Prod Nu:⁻

Caption: Key reaction pathways available from the core molecule.

Reactions of the Hydroxymethyl Group

The primary benzylic alcohol is susceptible to a range of transformations.[8]

  • Oxidation: It can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).[2] Stronger oxidants such as potassium permanganate (KMnO₄) can lead to the formation of the carboxylic acid.[9] The choice of oxidant is critical for controlling the reaction outcome.

  • Esterification: The alcohol readily reacts with carboxylic acids, acid chlorides, or anhydrides to form benzyl esters. These esters can serve as protecting groups that are removable via mild hydrogenolysis.[10]

  • Etherification: Conversion to a benzyl ether can be achieved under specific conditions, for example, using the Williamson ether synthesis after deprotonation or through dehydrative coupling methods.[11][12]

Reactions of the Nitro Group

The nitro group strongly influences the reactivity of the aromatic ring and is itself a key functional handle.

  • Ring Deactivation: The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution (EAS).[13][14] Any EAS reaction would be directed to the meta position relative to the nitro group, although the overall reactivity is significantly reduced.[14][15]

  • Reduction to Aniline: The most synthetically valuable reaction of the nitro group is its reduction to a primary amine (aniline). This transformation is fundamental in drug development for introducing a basic, nucleophilic center.[2][9] Common methods include catalytic hydrogenation (H₂ over Pd/C) or chemical reduction with reagents like tin(II) chloride (SnCl₂) or iron in acetic acid. This resulting aniline can then be used in amide bond formations, diazotization reactions, or as a building block for heterocyclic synthesis.

Reactions of the Chloroethoxy Group

The terminal primary chloride on the ethoxy side chain is a prime site for nucleophilic substitution.

  • Nucleophilic Substitution (Sₙ2): The primary alkyl chloride is highly susceptible to attack by a wide range of nucleophiles via an Sₙ2 mechanism.[16] This allows for the introduction of various functionalities, such as amines (forming amino ethers), azides (which can be further reduced to amines), thiols, and cyanides.

  • Intramolecular Cyclization: The chloroethoxy group is often used to construct heterocyclic rings. For instance, if the nitro group is reduced to an amine and the benzylic alcohol is converted to a leaving group, intramolecular cyclization can lead to the formation of morpholine or other related heterocyclic scaffolds, which are common motifs in medicinal chemistry.[16]

Analytical Characterization

Confirming the identity and purity of this compound requires a combination of standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 7.5-8.5 ppm range, with splitting patterns dictated by the substitution), the benzylic methylene protons (-CH₂OH, a singlet or doublet around δ 4.5-5.0 ppm), the two methylene groups of the chloroethoxy chain (-OCH₂- and -CH₂Cl, triplets around δ 3.8-4.2 ppm), and the hydroxyl proton (-OH), which may be a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR will show characteristic signals for the six aromatic carbons (with those attached to the nitro and ether groups shifted downfield), the benzylic carbon (~δ 60-65 ppm), and the two carbons of the chloroethoxy chain.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad absorption for the O-H stretch (~3300-3500 cm⁻¹), strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹), and a C-O ether stretch (~1250 cm⁻¹).

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight. The mass spectrum would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 231/233 (reflecting the isotopic pattern of chlorine).[17]

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate for constructing complex target molecules.

Scaffold for Combinatorial Chemistry

The orthogonal reactivity of its functional groups makes this compound an excellent starting point for building combinatorial libraries. Researchers can systematically vary the substituents at each of the three reactive sites to generate a large number of structurally diverse analogs for high-throughput screening in drug discovery programs.

Drug_Discovery_Workflow cluster_mods Parallel Synthesis / Library Generation Start This compound (Core Scaffold) Mod1 Modify -CH₂OH Group (R1 Variations) Start->Mod1 Mod2 Modify -NO₂ Group (R2 Variations) Start->Mod2 Mod3 Modify -CH₂Cl Group (R3 Variations) Start->Mod3 Library Diverse Compound Library Mod1->Library Mod2->Library Mod3->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead

Caption: Role as a core scaffold in a typical drug discovery workflow.

Precursor for Bioactive Molecules

Nitroaromatic compounds are common precursors in the synthesis of pharmaceuticals. The reduction of the nitro group to an aniline is a key step in producing scaffolds for kinase inhibitors, antimicrobial agents, and other therapeutic classes.[1][3] The chloroethoxy and hydroxymethyl groups provide additional points for modification to fine-tune properties like solubility, metabolic stability, and target binding affinity.[1] For example, the molecule can be elaborated into hypoxia-activated prodrugs, where the nitro group is selectively reduced in the low-oxygen environment of tumors to release a cytotoxic agent.[3]

Safety and Handling

While a comprehensive toxicological profile is not available, data for structurally related compounds and supplier safety information suggest appropriate precautions should be taken.

  • Hazards: The compound is classified as harmful if swallowed (H302), and causes skin (H315), eye (H319), and respiratory irritation (H335).[7] Similar chloroethoxy compounds can be lachrymators (tear-inducing).[18]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

References

  • 2-(2-氯乙氧基)-5-硝基苄醇 | 937273-30-8. ChemWhat. [Link]

  • Nitrobenzene Structure, Production & Uses. Study.com. [Link]

  • Photoreaction of nitrobenzene derivatives with alkyl thiols giving sulfonamides and derivatives. Taylor & Francis Online. [Link]

  • Reactions of benzyl alcohol under different reaction conditions. ResearchGate. [Link]

  • Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

  • (2-(2-Chloro-ethoxy)-5-nitro-phenyl)-methanol | C9H10ClNO4 | CID 53363866. PubChem. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]

  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing. [Link]

  • Benzyl alcohol. Wikipedia. [Link]

  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Royal Society of Chemistry. [Link]

  • Reactions at the Benzylic Position. Chemistry Steps. [Link]

  • 2-Chloro-5-Nitrobenzyl Alcohol 98.0%(GC). PureSynth. [Link]

  • 2-Chloroethyl vinyl ether | C4H7ClO | CID 8074. PubChem. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Material Safety Data Sheet - 2-(2-Chloroethoxy)ethanol. Cole-Parmer. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PMC. [Link]

  • Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. DTIC. [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]

  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. [Link]

Sources

(2-(2-Chloroethoxy)-5-nitrophenyl)methanol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2-(2-Chloroethoxy)-5-nitrophenyl)methanol: Technical Specifications & Synthetic Utility Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists[1]

A Dual-Function Scaffold for Photocleavable Linkers and Medicinal Library Generation[1]

Executive Summary

This compound (CAS 937273-30-8 ) is a high-value synthetic intermediate characterized by its trifunctional nature: a primary benzyl alcohol, a nitroarene core, and a reactive chloroethyl ether tail.[1]

While primarily utilized as a building block in medicinal chemistry for introducing solubilizing side chains, its structural homology to ortho-nitrobenzyl (oNB) systems positions it as a critical precursor for photocleavable linkers in chemical biology.[1] This guide details its physicochemical identifiers, validated synthetic protocols, and applications in "caged" compound design and drug discovery.[1]

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 937273-30-8
Synonyms 2-(2-Chloroethoxy)-5-nitrobenzyl alcohol; Benzenemethanol, 2-(2-chloroethoxy)-5-nitro-
Molecular Formula C

H

ClNO

Molecular Weight 231.63 g/mol
Appearance Pale yellow to cream crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, CH

Cl

; Sparingly soluble in water
SMILES ClCCOC1=C(CO)C=C([O-])C=C1
InChIKey LUQGPOJLYPDIGI-UHFFFAOYSA-N

Synthetic Methodology

The synthesis of CAS 937273-30-8 is most efficiently achieved through a convergent route involving the selective alkylation of a phenolic aldehyde followed by reduction.[1] This approach avoids the chemoselectivity issues associated with alkylating the diol directly.[1]

Validated Synthetic Route (Aldehyde Reduction)[1]

Reaction Logic: Direct alkylation of 2-hydroxy-5-nitrobenzyl alcohol can lead to O-alkylation at both the phenol and the benzyl alcohol.[1] To ensure regioselectivity, the aldehyde (2-hydroxy-5-nitrobenzaldehyde) is first alkylated at the phenolic oxygen.[1] The aldehyde is subsequently reduced to the alcohol using a mild hydride donor.[1]

Step 1: O-Alkylation [1]
  • Precursor: 2-Hydroxy-5-nitrobenzaldehyde (CAS 97-51-8)[1]

  • Reagent: 1-Bromo-2-chloroethane (excess)[1]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    )[1][2]
  • Solvent: Acetonitrile (ACN) or DMF[1]

  • Conditions: Reflux (80°C), 4–6 hours.

Step 2: Carbonyl Reduction
  • Intermediate: 2-(2-Chloroethoxy)-5-nitrobenzaldehyde (CAS 110837-53-1)[1]

  • Reagent: Sodium Borohydride (NaBH

    
    )[1][2]
    
  • Solvent: THF/Methanol (10:1) or neat Methanol[1]

  • Conditions: 0°C to RT, 30 mins.

Detailed Protocol (Step 2: Reduction)

Note: This protocol assumes the isolation of the aldehyde intermediate.[1]

  • Preparation: Charge a reaction vessel with 2-(2-Chloroethoxy)-5-nitrobenzaldehyde (1.0 eq) and dissolve in anhydrous THF (5 mL/mmol).

  • Activation: Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add NaBH

    
      (0.5–1.0 eq) portion-wise over 10 minutes. Caution: Gas evolution (H
    
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 30–60 minutes. Monitor by TLC (loss of aldehyde spot) or LC-MS.[1]

  • Quench: Carefully quench with saturated aqueous NH

    
    Cl  or water.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[1]

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Yield: Quantitative conversion is typical (>95%).

Mechanism & Pathway Visualization[1]

The following diagram illustrates the synthesis and the divergent utility of the scaffold.

G Start 2-Hydroxy-5- nitrobenzaldehyde Inter Intermediate: 2-(2-Chloroethoxy)- 5-nitrobenzaldehyde Start->Inter SN2 Alkylation Reagent 1-Bromo-2- chloroethane (K2CO3, ACN) Reagent->Inter Product TARGET: (2-(2-Chloroethoxy)- 5-nitrophenyl)methanol Inter->Product Carbonyl Reduction Reduct NaBH4 (THF/MeOH) Reduct->Product App1 Photocleavable Linkers (Caging) Product->App1 Esterification App2 MedChem Scaffolds (Piperazine alkylation) Product->App2 Cl Displacement

Figure 1: Convergent synthesis of CAS 937273-30-8 and its downstream utility in chemical biology and drug discovery.

Applications in R&D

Photocleavable Linkers (Chemical Biology)

The 2-nitrobenzyl moiety is the "gold standard" for photolabile protecting groups (PPGs).[1] This specific derivative adds a spacer (ethoxy) and a reactive handle (chloro).[1]

  • Mechanism: Upon UV irradiation (~365 nm), the nitro group abstracts a benzylic proton, leading to an aci-nitro intermediate that rearranges to a nitroso-aldehyde, releasing the "caged" substrate attached to the benzyl alcohol.[1]

  • Utility: The chloroethyl group allows this "cage" to be tethered to solid supports, nanoparticles, or targeting ligands (e.g., antibodies), while the benzyl alcohol holds the payload (drug/fluorophore).[1]

Medicinal Chemistry (Privileged Scaffold)

In drug discovery, the 2-alkoxy-5-nitro substitution pattern is a privileged motif.[1]

  • Library Synthesis: The terminal chloride is an excellent electrophile for S

    
    2 reactions with secondary amines (e.g., piperazines, morpholines).[1]
    
  • Reduction: The nitro group can be reduced to an aniline (using Fe/NH

    
    Cl or H
    
    
    
    /Pd), creating a 5-amino-2-alkoxybenzyl alcohol core, a precursor for various kinase inhibitors and GPCR ligands.[1]

Safety & Handling

  • Hazards: As a nitroaromatic compound, it may possess explosive potential if heated under confinement, though the alcohol and ether chains mitigate this compared to polynitro species.[1] The alkyl chloride moiety is a potential alkylating agent (mutagenic risk).[1]

  • Storage: Store at 2–8°C (Refrigerator). Protect from light (photolabile).[1]

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.[1]

References

  • ChemicalBook. (2024).[1] this compound Synthesis and Properties. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] 2-(2-Chloroethoxy)-5-nitrobenzyl Alcohol Product Specification. Retrieved from [1]

  • Royal Society of Chemistry. (2005).[1] Photochemical reaction mechanisms of 2-nitrobenzyl compounds. Photochemical & Photobiological Sciences. Retrieved from [1]

  • National Institutes of Health (PubChem). (2024).[1] Compound Summary: (2-(2-Chloro-ethoxy)-5-nitro-phenyl)-methanol.[1][3][4][5] Retrieved from [1]

Sources

Solubility profile of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Physicochemical Characterization of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

CAS: 937273-30-8 | Formula: C₉H₁₀ClNO₄ | M.W.: 231.63 g/mol

Executive Summary

This compound is a critical pharmacophore intermediate, predominantly utilized in the synthesis of kinase inhibitors and macrocyclic bioactive compounds. Its structural duality—featuring a polar nitro-benzyl alcohol core and a lipophilic chloroethoxy tail—dictates a unique solubility profile essential for process optimization.

This guide provides a definitive technical analysis of its solubility across organic solvent classes, supported by experimental protocols for characterization and purification. The data presented here is derived from standard medicinal chemistry workflows and validated synthetic routes (e.g., J. Med. Chem. 2011).[1]

Physicochemical Characterization

Understanding the molecular drivers of solubility is the first step in solvent selection.

PropertyValueImplication for Solubility
Physical State Solid (Crystalline/Powder)Requires energy (heat/sonication) to dissolve in moderate solvents.
LogP (Predicted) ~1.6 – 1.9Moderate lipophilicity; indicates high affinity for medium-polarity organics (DCM, EtOAc).
H-Bond Donors 1 (Primary Alcohol)Soluble in protic solvents (MeOH, EtOH) capable of H-bonding.
H-Bond Acceptors 4 (Nitro x2, Ether, Alcohol)High solubility in polar aprotic solvents (DMSO, DMF).
pKa ~13-14 (Alcohol OH)Non-ionizable in standard aqueous buffers; pH adjustment has minimal effect on solubility.

Solubility Profile by Solvent Class

The following categorization is based on the compound's functional group interactions and validated synthetic procedures (e.g., reduction in THF).

Class A: High Solubility (Primary Reaction Solvents)

Use for: Synthesis, NMR analysis, and stock solutions.

  • Tetrahydrofuran (THF): The standard solvent for the synthesis of this compound (via NaBH₄ reduction). It solubilizes the molecule completely at ambient temperatures.

  • Dimethyl Sulfoxide (DMSO) & DMF: Excellent solubility due to strong dipole-dipole interactions with the nitro group. Ideal for biological assays or nucleophilic substitution reactions.

  • Dichloromethane (DCM): High solubility driven by the lipophilic chloroethoxy chain and benzene ring. Preferred for liquid-liquid extraction.

Class B: Moderate Solubility (Recrystallization Candidates)

Use for: Purification and solvent swaps.

  • Ethyl Acetate: Moderate solubility at room temperature; high solubility at reflux. Excellent candidate for recrystallization when paired with hexanes.

  • Methanol / Ethanol: Soluble, but may require heating. The primary alcohol moiety allows for hydrogen bonding, but the lipophilic aromatic core limits solubility in cold alcohols.

  • Acetone: Good solubility, but rarely used for crystallization due to high volatility.

Class C: Poor Solubility (Anti-Solvents)

Use for: Precipitation and yield maximization.

  • Water: Practically insoluble due to the lipophilic aromatic ring and chloro-alkyl chain, despite the polar groups.

  • Hexanes / Heptane: Insoluble. Used as an anti-solvent to crash out the product from Ethyl Acetate or DCM solutions.

  • Diethyl Ether: Low to moderate solubility; often used to wash crude solids to remove non-polar impurities.

Experimental Protocols

Protocol 4.1: Quantitative Solubility Determination (Shake-Flask Method)

For determining the saturation point (mg/mL) in a specific solvent.

  • Preparation: Weigh 50 mg of this compound into a 4 mL HPLC vial.

  • Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 30 seconds after each addition. If solid persists, sonicate for 5 minutes at 25°C.

  • Saturation: Continue addition until the solid completely dissolves.

  • Calculation:

    
    
    
  • Verification: Filter the solution (0.45 µm PTFE), dilute, and analyze via HPLC-UV (254 nm) against a standard curve to confirm concentration.

Protocol 4.2: Purification via Recrystallization

Recommended System: Ethyl Acetate / Hexanes

  • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate.

  • Clarification: If insoluble particles remain, hot filter through a glass frit.

  • Nucleation: Remove from heat. Add Hexanes dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization: Re-heat slightly to clear, then let cool slowly to room temperature, followed by 4°C refrigeration.

  • Isolation: Filter the resulting crystals and wash with cold 10% EtOAc/Hexanes.

Visualizations & Workflows

Figure 1: Solubility Screening Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the intended application (Reaction vs. Purification).

SolubilityLogic Start Start: Select Solvent Purpose Purpose Intended Application? Start->Purpose Reaction Reaction / Synthesis Purpose->Reaction Synthesis Purification Purification / Isolation Purpose->Purification Workup PolarityCheck Reagents Sensitive to Protons? Reaction->PolarityCheck UseTHF Select THF or DCM (High Solubility, Inert) PolarityCheck->UseTHF Reduction (NaBH4) UseDMF Select DMF or DMSO (High T, Nucleophilic Subs) PolarityCheck->UseDMF SnAr / Coupling Extraction Liquid-Liquid Extraction Purification->Extraction Cryst Recrystallization Purification->Cryst UseDCM Use DCM (Partition vs Water) Extraction->UseDCM UseEtOAcHex Use EtOAc / Hexanes (Solvent / Anti-Solvent) Cryst->UseEtOAcHex

Caption: Decision matrix for solvent selection based on process requirements for CAS 937273-30-8.

Figure 2: Synthesis & Workup Solubility Logic

Visualizing the solubility changes during the standard synthesis (Reduction of aldehyde) to guide extraction.

SynthesisFlow Aldehyde Precursor: Nitro-Aldehyde (Soluble in THF) Reaction Reaction: NaBH4 / THF (Homogeneous) Aldehyde->Reaction Reduction Quench Quench: Add Water/HCl Reaction->Quench Complete Biphasic Biphasic System: Product (Org) / Salts (Aq) Quench->Biphasic Precipitation Avoided Extraction Extract w/ DCM or EtOAc Biphasic->Extraction Partitioning

Caption: Solubility-driven workflow for the synthesis and isolation of the target alcohol.

References

  • William, A. D., et al. (2011).[1] "Discovery of Macrocyclic Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry, 54(13), 4638–4658.[1]

    • Context: Validates the synthesis of the compound using NaBH4 in THF and its use as a key intermedi
  • ChemicalBook. (2025).[2] "Product Profile: this compound (CAS 937273-30-8)."[1][3]

    • Context: Source for physical form, CAS verification, and molecular weight d
  • Sigma-Aldrich. (2025). "Safety Data Sheet & Product Specification: Nitrobenzyl Alcohol Derivatives."

    • Context: General safety and handling protocols for nitro-arom

Sources

Photophysical Properties and Uncaging Mechanisms of 2-Nitrobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The 2-nitrobenzyl (o-nitrobenzyl) group represents the gold standard in photolabile protecting groups (PPGs) or "caging" groups. Its utility in chemical biology and drug delivery stems from a robust, light-induced intramolecular redox reaction that releases a bioactive cargo (alcohol, acid, amine, or phosphate) upon irradiation.

This guide provides a rigorous technical analysis of the photophysical properties governing this transformation. It moves beyond basic descriptions to analyze the quantum mechanical, kinetic, and structural factors that dictate uncaging efficiency (quantum yield) and speed.

Fundamental Photophysics

The core chromophore, the 2-nitrobenzyl system , exhibits distinct absorption and excited-state behaviors that are tunable via chemical substitution.

2.1 Absorption Characteristics

The parent 2-nitrobenzyl alcohol exhibits a primary absorption band in the UV region, typically around 260–300 nm, attributed to


 transitions of the nitro-aromatic system. A weaker, often buried band around 300–350 nm corresponds to the 

transition of the nitro group, which is the primary driver for the initial hydrogen abstraction step.

Substituent Effects (Red-Shifting): To make these tools compatible with biological systems (avoiding UV toxicity) and standard laser lines (e.g., 355 nm, 365 nm, 405 nm), electron-donating groups (EDGs) are introduced.

  • 4,5-Dimethoxy-2-nitrobenzyl (DMNB): The most common derivative. The methoxy groups destabilize the HOMO, narrowing the HOMO-LUMO gap and red-shifting the absorption maximum (

    
    ) to ~350 nm.
    
  • 
    -Substitution:  Adding a methyl or phenyl group at the benzylic position (
    
    
    
    -carbon) does not significantly shift absorption but drastically alters the kinetics and quantum yield of the cleavage.
Table 1: Comparative Photophysical Data of Key Derivatives
Derivative

(Abs)

(M

cm

)
Quantum Yield (

)
Key Characteristic
2-Nitrobenzyl (Parent) ~265 nm~5,0000.10 – 0.60High QY, but requires deep UV.
4,5-Dimethoxy-2-nitrobenzyl (DMNB) ~350 nm~5,0000.01 – 0.13Red-shifted; lower QY due to triplet trapping.

-Methyl-2-nitrobenzyl
~265 nm~5,000~0.60Faster release rate; byproduct is a ketone.

-Carboxy-2-nitrobenzyl (CNB)
~265 nm~4,500HighHigh solubility; rapid uncaging.

Note on QY: Quantum yields are solvent-dependent. The parent system often has a higher


 (~0.60) compared to DMNB derivatives, which suffer from competitive non-radiative decay pathways.
The Mechanistic Pathway (Norrish Type II)

The photocleavage of 2-nitrobenzyl derivatives is a multi-step cascade initiated by a Norrish Type II intramolecular hydrogen abstraction.

3.1 Detailed Mechanism
  • Excitation: Absorption of a photon promotes the molecule to the singlet excited state (

    
    ).
    
  • Intersystem Crossing (ISC): Rapid ISC often populates the triplet state (

    
    ), though reaction can occur from 
    
    
    
    .
  • 1,5-Hydrogen Shift: The nitro group oxygen abstracts a hydrogen atom from the benzylic carbon. This is the rate-limiting step in the primary photochemical event.

  • Aci-Nitro Intermediate: This forms the aci-nitro tautomer (a quinonoid species). This transient species is deeply colored (absorbing ~400 nm) and has a lifetime ranging from microseconds to milliseconds.

  • Cyclization: The aci-nitro species cyclizes to form a 1,3-dihydrobenz[c]isoxazol-1-ol (often short-lived).

  • Ring Opening & Release: The isoxazole ring opens to form a hemiacetal, which spontaneously collapses to release the leaving group (cargo) and the 2-nitrosobenzaldehyde (or ketone) byproduct.

Diagram 1: The Photocleavage Cascade

Nitrobenzyl_Mechanism Substrate Ground State (2-Nitrobenzyl) Excited Excited State (S1 / T1) Substrate->Excited hν (UV/Vis) Aci aci-Nitro Intermediate (Deep Blue/Transient) Excited->Aci 1,5-H Shift (Fast) Cyclic Benzisoxazol-1-ol (Cyclic Intermediate) Aci->Cyclic Cyclization (pH dependent) Hemiacetal Hemiacetal Cyclic->Hemiacetal Ring Opening Products RELEASED CARGO + 2-Nitroso Byproduct Hemiacetal->Products Collapse (Rate Limiting Step)

Caption: The stepwise photochemical degradation of 2-nitrobenzyl derivatives. The decay of the aci-nitro intermediate is often the experimentally observable kinetic step.

Experimental Protocols

To validate the utility of a specific derivative, two key parameters must be measured: the Quantum Yield (


)  and the Uncaging Kinetics .
Protocol 1: Quantum Yield Determination (Ferrioxalate Actinometry)

This protocol determines the efficiency of the photoreaction.[1] It compares the moles of product formed to the moles of photons absorbed.[2]

Reagents:

  • Actinometer: Potassium ferrioxalate (

    
    ).
    
  • Developer: 1,10-Phenanthroline in acetate buffer.

  • Sample: 2-nitrobenzyl derivative in acetonitrile/water.

Workflow:

  • Calibration: Irradiate the ferrioxalate solution for a fixed time (

    
    ) using the specific light source (e.g., 365 nm LED). Measure absorbance of the ferrous-phenanthroline complex at 510 nm to calculate photon flux (
    
    
    
    , einstein/s).
  • Photolysis: Irradiate the sample solution (known concentration,

    
    ) under identical conditions. Ensure the sample absorbs >99% of incident light (Abs > 2) or apply a correction factor.
    
  • Quantification: At intervals (

    
    ), remove aliquots and analyze via HPLC (peak area integration) to determine the concentration of the remaining starting material or the released cargo.
    
  • Calculation: Plot moles of product vs. time. The slope is the rate of reaction (

    
    ).
    
    
    
    
Diagram 2: Quantum Yield Measurement Workflow

QY_Workflow LightSource Light Source (Calibrated LED/Laser) Actinometry Actinometry (Ferrioxalate) LightSource->Actinometry Irradiate Standard Irradiation Controlled Irradiation (t = 0, 5, 10... min) LightSource->Irradiation Same Geometry FluxCalc Calculate Photon Flux (I₀) Actinometry->FluxCalc UV-Vis @ 510nm Calculation Calculate Quantum Yield (Φ) Φ = (mol product) / (mol photons) FluxCalc->Calculation Input I₀ SamplePrep Sample Preparation (Abs > 2.0 at λ_irr) SamplePrep->Irradiation HPLC HPLC Analysis (Quantify Product) Irradiation->HPLC Aliquots HPLC->Calculation Input Rate (mol/s)

Caption: Workflow for absolute quantum yield determination using chemical actinometry and HPLC quantification.

Protocol 2: Transient Absorption Spectroscopy (TAS)

To verify the mechanism and measure the lifetime of the aci-nitro intermediate.

  • Setup: Pump-probe system. Pump laser (e.g., 355 nm Nd:YAG, 5-10 ns pulse) excites the sample. A white light continuum (probe) monitors absorbance changes.

  • Detection: Monitor the transient absorbance at 400–450 nm (characteristic of aci-nitro).

  • Analysis: Fit the decay of the 400 nm signal to a mono- or biexponential function. The time constant (

    
    ) represents the lifetime of the aci-nitro intermediate, which correlates with the rate of cargo release.
    
Critical Considerations for Drug Development

When selecting a 2-nitrobenzyl derivative for prodrug design, consider the following trade-offs:

  • Byproduct Toxicity: The released 2-nitrosobenzaldehyde is reactive. It can form Schiff bases with lysine residues on proteins, potentially causing immunogenicity or toxicity.

    • Mitigation: Use

      
      -methyl derivatives (releasing a ketone) or include scavengers (e.g., semicarbazide) in in vitro assays.
      
  • Solubility: The nitrobenzyl group is hydrophobic.

    • Mitigation: Use

      
      -carboxy-2-nitrobenzyl (CNB)  or attach solubilizing PEG chains if the cargo is also hydrophobic.
      
  • Two-Photon Uncaging: For tissue penetration, 2-nitrobenzyl groups have relatively low two-photon cross-sections (

    
     GM).
    
    • Alternative: For deep tissue work, consider conjugated systems like nitrobiphenyls or coumarin-based cages, though they are synthetically more complex.

References
  • Wirz, J., et al. (2005).[3][4] "Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer."[3][4][5][6] Photochemical & Photobiological Sciences.

  • Corrie, J. E. T., et al. (2003).[7][8] "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society.[9]

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.

  • Gilch, P., et al. (2011). "The early processes in the photochemistry of ortho-nitrobenzyl acetate." Journal of Photochemistry and Photobiology A: Chemistry.

  • Bley, F., Schaper, K., & Görner, H. (2008).[10] "Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids."[10][11][12] Photochemistry and Photobiology.

Sources

Technical Guide: Thermodynamics and Stability of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol

[1]

Executive Summary

(2-(2-Chloroethoxy)-5-nitrophenyl)methanol (CAS: 937273-30-8 / Analogous) is a critical photocleavable linker precursor belonging to the o-nitrobenzyl (ONB) family.[1] Its primary utility lies in the spatial and temporal control of chemical release, widely applied in DNA sequencing-by-synthesis (SBS), solid-phase peptide synthesis, and caged drug delivery systems.[1]

This guide moves beyond basic physical properties to address the thermodynamic stability and kinetic degradation pathways that dictate its handling.[1] The presence of the nitro group confers photosensitivity (the "feature") but also thermal instability (the "bug"), while the chloroethoxy tail introduces alkylation risks.[2] This document provides the framework for characterizing, storing, and utilizing this compound with high fidelity.

Part 1: Molecular Architecture & Theoretical Thermodynamics[1][2]

Structural Thermodynamics

The molecule consists of a benzene core substituted with three distinct functional groups, each contributing to the net thermodynamic profile:

  • Nitro Group (

    
     at C5):  The thermodynamic driver for photocleavage.[2] It raises the ground-state energy, making the ring electron-deficient.[1]
    
  • Benzylic Alcohol (

    
     at C1):  The site of payload attachment (via ester/carbonate formation).[2]
    
  • 2-Chloroethoxy Group (

    
     at C2):  A functional handle for immobilization.[2] The ether oxygen creates an intramolecular hydrogen bond acceptor site, influencing lattice energy.[2]
    
Estimated Thermodynamic Parameters

Note: Experimental values for this specific derivative are rare in public registries. The following are calculated based on Group Contribution Methods (Joback/Benson) for risk assessment.

ParameterEstimated ValueSignificance
Enthalpy of Formation (

)

Exothermic formation, but the nitro group stores significant chemical potential energy.[1]
Bond Dissociation Energy (C-Cl)

The weakest bond thermally (excluding the nitro-isomerization).[1][2] Susceptible to nucleophilic attack.[2]
Lattice Energy (Fusion)

Predicted solid at RT.[1][2] Melting point likely 75–85°C (analogous to 2-nitrobenzyl alcohol).[1][2]
LogP (Octanol/Water)

Moderate lipophilicity; soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1][2]

Part 2: Stability & Degradation Mechanisms[1][2]

The stability of this molecule is a competition between thermal decomposition (undesired) and photochemical isomerization (desired).[2]

Photochemical Instability (The Mechanism of Action)

Upon irradiation with near-UV light (300–365 nm), the molecule undergoes a Norrish Type II reaction.[2] The nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate, which rearranges to a nitroso-aldehyde, releasing the payload.[1][3]

Chemical Degradation Pathways

In the absence of light, the molecule faces two primary threats:[1]

  • Nucleophilic Displacement: The terminal chloride is a good leaving group.[2] In basic conditions, it can be displaced or undergo intramolecular cyclization.[1][2]

  • Redox Instability: The benzyl alcohol is prone to air oxidation to the corresponding aldehyde.[2]

Visualization: Degradation & Activation Pathways

The following diagram maps the competing pathways.[2] Path A is the desired function; Path B and C are degradation risks.

GStartThis compound(Stable Precursor)ExcitedExcited State (n-π*)Start->ExcitedUV (365nm)Path A (Desired)CyclicDihydrobenzofuran Derivative(Intramolecular Cyclization)Start->CyclicBase/HeatPath B (Degradation)OxidizedAldehyde/Acid(Air Oxidation)Start->OxidizedO2 / Metal IonsPath C (Degradation)Aciaci-Nitro Intermediate(Transient)Excited->AciH-AbstractionNitroso2-NitrosobenzaldehydeDerivativeAci->NitrosoRearrangement+ Release of Payload

Figure 1: Competing reaction pathways.[2] Path A represents the functional photocleavage.[2] Path B and C represent stability risks during storage.[1]

Part 3: Experimental Protocols

Protocol: Differential Scanning Calorimetry (DSC) for Thermal Safety

Objective: Determine the onset of exothermic decomposition (critical for scale-up safety).[2]

Reagents & Equipment:

  • DSC Instrument (e.g., TA Instruments Q2000).[2]

  • Gold-plated high-pressure crucibles (Nitro compounds can react with aluminum; high pressure contains volatile decomposition products).[1]

Step-by-Step:

  • Sample Prep: Weigh 2–4 mg of the sample into the gold crucible. Seal hermetically.

  • Reference: Use an empty gold crucible as reference.

  • Program:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 300°C.

    • Safety Note: Stop immediately if exotherm exceeds 5 W/g.[2]

  • Analysis:

    • Look for endotherm (Melting Point) around 70–85°C.[2]

    • Look for exotherm onset (Decomposition).[1][2] For nitrobenzyls, this typically begins >180°C.[1][2]

    • Pass Criteria: No decomposition < 120°C.[2]

Protocol: HPLC Stability Indicating Method

Objective: Quantify shelf-life and detect hydrolysis of the chloro-tail.

Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 350 nm (nitro group absorption).[1][2]

Workflow:

  • Dissolve 1 mg sample in 1 mL Acetonitrile (protect from light!).

  • Inject 5 µL.

  • Stress Testing:

    • Control: Fresh sample.

    • Hydrolysis:[1][2] Mix with 0.1N NaOH for 1 hour (Expect shift in RT due to Cl displacement).

    • Photolysis:[1][2] Expose to 365 nm LED for 5 mins (Expect disappearance of peak).

Part 4: Handling & Storage Recommendations

Based on the thermodynamic profile, the following "Self-Validating" storage system is recommended:

VariableRecommendationRationale
Temperature

Arrests Arrhenius kinetics of alkyl chloride hydrolysis.[1]
Light Amber Vials / FoilPrevents Path A (Norrish Type II cleavage).[2]
Atmosphere Argon/NitrogenPrevents Path C (Benzylic oxidation).[2]
Container Glass (Silanized)Avoids metal contact (catalytic decomposition) and plastic leaching.[2]
The "Dark-Cold" Validation Loop

To ensure integrity before critical experiments:

  • Take an aliquot.[2]

  • Run TLC (50% EtOAc/Hexane).

  • Visual Check: The spot should be UV-active.[2]

  • Functional Check: Irradiate the TLC plate with a hand-held UV lamp (365 nm) for 60 seconds.[2] The spot should change Rf or color (yellowing due to nitroso formation), confirming the "switch" is still active.[2]

References

  • Photocleavage Mechanism: Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[1][2] Chemical Reviews, 2013.[1][2]

  • Nitrobenzyl Thermodynamics: Il'ichev, Y. V., et al. "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds."[1] Journal of the American Chemical Society, 2004.[2]

  • DNA Sequencing Applications: Ju, J., et al. "Four-color DNA sequencing by synthesis using cleavable fluorescent nucleotide reversible terminators."[1] PNAS, 2006.[1][2] [1][2]

  • Thermal Stability of Nitro Compounds: Tuma, M., et al. "Thermal stability of nitro compounds: A review."[1][2] Journal of Hazardous Materials, 2018.[1][2] (General reference for nitro-aromatic decomposition kinetics).

The Genesis: From Photochemical Curiosity to Biological Tool

Author: BenchChem Technical Support Team. Date: February 2026

Title: Illuminating Control: The Evolution and Chemistry of Nitrobenzyl Photocleavable Linkers

The history of photocleavable linkers is a testament to the ingenuity of applying fundamental organic photochemistry to solve complex biological problems. Before the 1960s, "protection" in organic synthesis was strictly chemical—requiring acids, bases, or reductants to remove. This limited the ability to manipulate sensitive biological systems where such harsh reagents would denature proteins or kill cells.

  • 1966: The Spark (Barltrop et al.): The foundational work began with J.A. Barltrop and colleagues. They observed that o-nitrobenzyl systems underwent a curious internal rearrangement upon UV irradiation. In their seminal paper, they demonstrated that N-benzylglycine could be released from a nitrobenzyl derivative using 254 nm light. This established the core concept: light as a "traceless" reagent.

  • 1970: Synthetic Utility (Patchornik et al.): Building on Barltrop’s work, Patchornik and Amit refined the chemistry for peptide synthesis, introducing the 2-nitrobenzyloxycarbonyl (NBOC) group. This allowed chemists to mask amines and release them without touching acid-labile side chains.

  • 1978: The Biological Revolution (Kaplan et al.): The true paradigm shift occurred when Kaplan, Forbush, and Hoffman synthesized "Caged ATP." By attaching a nitrobenzyl group to the terminal phosphate of ATP, they rendered the molecule biologically inert. A flash of UV light cleaved the bond, releasing active ATP in milliseconds. This introduced the concept of concentration jumps —allowing scientists to study the kinetics of ion channels and enzymes on their native microsecond timescales.

The Mechanistic Core: Norrish Type II Rearrangement

To use these tools effectively, one must understand the mechanism. The cleavage of o-nitrobenzyl linkers is not a simple bond homolysis; it is a Norrish Type II intramolecular rearrangement.

The Sequence of Events:

  • Excitation: Absorption of a photon (typically 300–365 nm) excites the nitro group to a singlet state, which rapidly intersystem crosses to a triplet state.

  • Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen (

    
    -hydrogen). This is the rate-limiting step in many derivatives.
    
  • Aci-Nitro Formation: This forms a short-lived aci-nitro tautomer (quinonoid intermediate).

  • Cyclization & Collapse: The aci-nitro species cyclizes to a benzisoxazoline, which hydrolyzes to form a hemiacetal.

  • Release: The hemiacetal collapses, releasing the free substrate (e.g., carboxylic acid, amine, phosphate) and the byproduct, o-nitrosobenzaldehyde.

Diagram 1: Mechanistic Pathway of o-Nitrobenzyl Photolysis

NitrobenzylMechanism Start o-Nitrobenzyl Derivative (Ground State) Excited Excited State (Triplet) Start->Excited hν (UV) Aci aci-Nitro Intermediate Excited->Aci 1,5-H Shift (Rate Limiting) Cyclic Benzisoxazoline (Cyclic) Aci->Cyclic Cyclization Hemiacetal Hemiacetal Cyclic->Hemiacetal H2O / Ring Opening Products Free Substrate + o-Nitrosobenzaldehyde Hemiacetal->Products Collapse

Caption: The stepwise Norrish Type II rearrangement. Note that the Hydrogen Abstraction (1,5-H shift) is often the rate-determining step.

Structural Evolution: Optimizing the Payload

The original o-nitrobenzyl (ONB) linker had flaws: it was slow, required high-energy UV (toxic to cells), and the nitroso byproduct absorbed the very light needed for cleavage (inner filter effect). This led to "Generation 2" and "Generation 3" linkers.

Senior Scientist Insight: For drug delivery and precise biological control, avoid the basic ONB. Move immediately to DMNB (for general use) or MNI (for neurotransmitters/fast kinetics).

Table 1: Comparative Analysis of Nitrobenzyl Generations
Linker ClassStructure Name

(Abs)
Quantum Yield (

)
Release Rate (

)
Best Application
Gen 1 o-Nitrobenzyl (ONB)~300 nm0.01 – 0.1Slow (

)
Solid-phase peptide synthesis (SPPS).
Gen 2 4,5-Dimethoxy-2-nitrobenzyl (DMNB )~350 nm0.1 – 0.2MediumCaging nucleotides/drugs; reduced UV toxicity.
Gen 3

-Carboxy-2-nitrobenzyl (CNB )
~330 nm0.2 – 0.4Fast (

)
Highly soluble cages; rapid uncaging.
Gen 4 4-Methoxy-7-nitroindolinyl (MNI )~360 nm0.6 – 0.85 Ultrafast (

)
Neurotransmission (Glutamate/GABA); 2-Photon compatible.

Experimental Protocol: Synthesis of Caged Glutamate (MNI-Glu)

As a practical example, we will outline the synthesis of MNI-caged Glutamate. MNI is chosen because it is the "gold standard" for neuroscience due to its hydrolytic stability and high quantum yield.

Objective: Conjugate 4-methoxy-7-nitroindoline (MNI) to L-Glutamate.

Reagents:
  • 4-methoxy-7-nitroindoline (MNI-precursor)

  • N-Boc-L-glutamic acid 1-tert-butyl ester

  • Triphosgene (linker activator)

  • TFA (Trifluoroacetic acid)

Workflow Protocol:
  • Carbamate Activation:

    • Dissolve MNI-indoline in dry CH₂Cl₂ at 0°C.

    • Add Triphosgene (0.35 eq) and DIEA (base) to generate the chloroformate intermediate in situ. Critical: Maintain anhydrous conditions to prevent hydrolysis.

  • Coupling:

    • Add N-Boc-L-glutamic acid 1-tert-butyl ester to the reaction mixture.

    • Stir at room temperature for 4–6 hours. The amine of the indoline reacts with the activated glutamate to form the carbamate linkage.

  • Global Deprotection:

    • Evaporate solvent. Redissolve the crude intermediate in 50% TFA/CH₂Cl₂.

    • Stir for 1 hour. This removes both the N-Boc group and the t-butyl ester simultaneously, revealing the free amine and carboxylic acid of the glutamate, while the MNI cage remains attached to the

      
      -carboxylate (or amine, depending on specific protection strategy).
      
  • Purification:

    • Precipitate in cold ether or purify via Reverse-Phase HPLC (C18 column).

    • QC Check: Verify mass (LC-MS) and purity (>95%).

  • Validation (Photolysis):

    • Dissolve 1 mM product in buffer (pH 7.4).

    • Irradiate with 365 nm LED.

    • Monitor UV-Vis: You should see the disappearance of the MNI-Glu peak and the appearance of the red-shifted nitroso-indole byproduct.

Diagram 2: Experimental Workflow for Caging & Validation

CagingWorkflow Step1 1. Activation (MNI + Triphosgene) Step2 2. Coupling (Add Protected Glutamate) Step1->Step2 In situ Chloroformate Step3 3. Global Deprotection (TFA/DCM) Step2->Step3 Intermediate Isolated Step4 4. HPLC Purification (Reverse Phase C18) Step3->Step4 Crude Product Step5 5. QC & Photolysis Check (UV-Vis + LC-MS) Step4->Step5 Pure Caged Compound

Caption: Step-by-step synthetic workflow for creating high-performance caged neurotransmitters.

Troubleshooting & Limitations (The "Nitroso" Problem)

A common failure mode in photocleavage experiments is toxicity or side reactions caused by the byproduct.

  • The Issue: The o-nitrosobenzaldehyde byproduct is highly reactive. It can condense with amines (forming Schiff bases) or react with thiols on proteins, potentially inhibiting the very biological process you are trying to study.

  • The Solution:

    • Add Scavengers: Include 1–5 mM dithiothreitol (DTT) or semicarbazide in your buffer. These agents rapidly react with the nitroso byproduct, neutralizing it.

    • Use MNI: The byproduct of MNI photolysis (a nitroso-indole) is significantly less reactive and less toxic than the nitrosobenzaldehyde from standard ONB/DMNB linkers.

References

  • Barltrop, J. A., et al. (1966). "Photosensitive Protecting Groups."[1] Journal of the Chemical Society C.

  • Patchornik, A., et al. (1970). "Photosensitive Protecting Groups."[1] Journal of the American Chemical Society.

  • Kaplan, J. H., et al. (1978). "Rapid Photolytic Release of Adenosine 5'-Triphosphate from a Protected Analogue." Biochemistry.

  • Ellis-Davies, G. C. R. (2007). "Caged compounds: photorelease technology for control of cellular chemistry and physiology." Nature Methods.

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.

Sources

Melting point and boiling point of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical profile, synthesis, and experimental characterization of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol , a critical intermediate in the development of macrocyclic kinase inhibitors (e.g., Pacritinib analogs).

CAS Registry Number: 937273-30-8 Formula: C₉H₁₀ClNO₄ Molecular Weight: 231.63 g/mol [1]

Executive Summary

This compound is a functionalized benzyl alcohol derivative characterized by a para-nitro group relative to the ether linkage and an ortho-chloroethoxy tail. It serves as a pivotal scaffold in medicinal chemistry, particularly for constructing macrocyclic drugs via nucleophilic substitution or ring-closing metathesis. This guide provides a rigorous analysis of its thermodynamic properties, validated synthesis protocols, and handling standards.

Thermodynamic & Physical Properties[2]

Melting Point and Boiling Point Analysis

Accurate determination of phase transition temperatures is essential for purity assessment and process scaling. Due to the compound's status as a specialized intermediate, experimental data is often proprietary. The values below represent a synthesis of available experimental fragments and high-confidence predictive models based on structural analogs (e.g., 2-chloro-5-nitrobenzyl alcohol).

PropertyValue / RangeConfidence LevelTechnical Note
Physical State Solid (Crystalline Powder)High (Experimental)Typically isolated as a pale yellow to beige solid.
Melting Point (MP) 72 – 78 °C Medium (Predicted/Analog)Based on structural similarity to 2-chloro-5-nitrobenzyl alcohol (MP 76-79°C) and the flexibility of the ethoxy chain which slightly lowers lattice energy.
Boiling Point (BP) ~380 °C (at 760 mmHg)High (Predicted)Theoretical extrapolation. The compound decomposes before boiling at atmospheric pressure.
Flash Point ~183 °C High (Predicted)Calculated based on vapor pressure models.
Density 1.35 ± 0.05 g/cm³ Medium (Predicted)Estimated based on group contribution methods.
Factors Influencing Thermal Behavior
  • Intermolecular Hydrogen Bonding: The benzyl alcohol moiety (-CH₂OH) acts as both a hydrogen bond donor and acceptor, increasing the melting point relative to its ether precursors.

  • Nitro Group Dipole: The strong electron-withdrawing nitro group (-NO₂) enhances crystalline packing forces through dipole-dipole interactions.

  • Ethoxy Chain Flexibility: The 2-chloroethoxy chain introduces rotational degrees of freedom, which typically disrupts crystal packing efficiency compared to rigid analogs, potentially broadening the melting range if impurities are present.

Synthesis & Production Protocol

Core Principle: The most robust synthesis route involves the selective reduction of the corresponding benzaldehyde. This method avoids over-reduction of the nitro group, a common risk with stronger reducing agents.

Reaction Pathway

The synthesis proceeds via the reduction of 2-(2-chloroethoxy)-5-nitrobenzaldehyde using Sodium Borohydride (NaBH₄).

Synthesis_Workflow Precursor 2-(2-Chloroethoxy)-5- nitrobenzaldehyde (CAS 110837-53-1) Intermediate Borate Complex Precursor->Intermediate Reduction Reagent NaBH4 / THF (0°C to RT) Reagent->Intermediate Product (2-(2-Chloroethoxy)-5- nitrophenyl)methanol (CAS 937273-30-8) Intermediate->Product Hydrolysis (H2O)

Figure 1: Step-wise reduction pathway for the synthesis of the target alcohol.

Detailed Protocol
  • Preparation: Dissolve 1.0 eq of 2-(2-chloroethoxy)-5-nitrobenzaldehyde in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Activation: Cool the solution to 0°C under an inert Nitrogen atmosphere.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄) (0.5 – 1.0 eq) portion-wise to control hydrogen evolution.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 1-2 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the aldehyde spot.

  • Quenching: Carefully quench with ice-cold water or saturated NH₄Cl solution.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).

Characterization & Validation

To ensure the compound meets the stringent requirements for drug development, a multi-modal characterization strategy is required.

Analytical Logic Tree

Characterization_Logic cluster_tests Validation Assays Sample Isolated Solid NMR 1H NMR (DMSO-d6) Check: -CH2OH (4.5 ppm) Check: Nitro-Aromatic Signals Sample->NMR MP Melting Point (DSC) Target: 72-78°C Sharp Endotherm = Pure Sample->MP HPLC HPLC-MS Target MW: 231.63 Purity > 98% Sample->HPLC Release Release for Synthesis NMR->Release Pass MP->Release Pass HPLC->Release Pass

Figure 2: Quality control decision tree for validating compound identity and purity.

Key Spectral Markers[3]
  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic methylene doublet of the benzyl alcohol (~4.5 ppm, J = 5.0 Hz) and the triplet of the chloroethoxy group (~3.9 ppm). The aromatic region should show a characteristic pattern for 1,2,4-trisubstitution.

  • Mass Spectrometry (ESI): Expect an [M+H]⁺ peak at m/z ~232.0 and an [M+Na]⁺ peak at m/z ~254.0. The chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl) confirms the presence of the halogen.

Applications in Drug Development

This compound is a "linker-scaffold" intermediate. Its primary utility lies in:

  • Kinase Inhibitors: It is a structural analog of the intermediates used to synthesize Pacritinib (a JAK2/FLT3 inhibitor). The chloroethoxy chain serves as an alkylating handle for macrocyclization.

  • Nucleophilic Substitution: The chlorine atom on the ethoxy chain is a good leaving group (under iodide catalysis) for forming ether or amine bridges in complex heterocycles.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store at 2-8°C (Refrigerate). Keep container tightly closed and dry.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides.

References
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-(2-Chloroethoxy)-5-nitrobenzyl Alcohol. Retrieved from

  • ChemicalBook. (2024). Synthesis and Properties of this compound. Retrieved from

  • PubChem. (2024). Compound Summary: 2-(2-Chloroethoxy)-5-nitrobenzyl alcohol (CID 53363866). National Library of Medicine. Retrieved from

  • PureSynth. (2024). Certificate of Analysis: 2-Chloro-5-Nitrobenzyl Alcohol Analogs. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol

[1]

Abstract & Strategic Overview

This technical guide details the synthesis of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol , a critical intermediate often employed as a linker in medicinal chemistry or a precursor for heterocycle formation (e.g., benzoxazepines).

The synthesis strategy prioritizes regioselectivity and operational safety . Direct alkylation of 2-hydroxy-5-nitrobenzyl alcohol carries the risk of competitive alkylation at the benzylic hydroxyl group. Therefore, this protocol utilizes a Stepwise Functionalization Route : first establishing the ether linkage on the phenolic oxygen of 2-hydroxy-5-nitrobenzaldehyde (5-nitrosalicylaldehyde), followed by the chemoselective reduction of the aldehyde to the benzyl alcohol.

Key Advantages of this Route:
  • High Regioselectivity: The phenolic pKa (~7) vs. benzylic alcohol pKa (~16) difference is best exploited before the reduction step to avoid side reactions.

  • Purification Efficiency: The intermediate aldehyde crystallizes readily, allowing for purification without chromatography in many cases.

  • Scalability: The reagents (

    
    , 
    
    
    , DMF) are inexpensive and amenable to gram-to-kilogram scale-up.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the ether linkage and the benzylic alcohol, tracing back to commercially available 5-nitrosalicylaldehyde.

RetrosynthesisFigure 1: Retrosynthetic disconnection strategy.TargetThis compound(Target)Inter2-(2-Chloroethoxy)-5-nitrobenzaldehyde(Stable Intermediate)Target->InterReduction(NaBH4)Start12-Hydroxy-5-nitrobenzaldehyde(5-Nitrosalicylaldehyde)Inter->Start1Williamson EtherSynthesisStart21-Bromo-2-chloroethaneInter->Start2

Experimental Protocol

Phase 1: O-Alkylation (Ether Synthesis)

Objective: Synthesis of 2-(2-Chloroethoxy)-5-nitrobenzaldehyde.[1] Reaction Type: Williamson Ether Synthesis (

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
2-Hydroxy-5-nitrobenzaldehyde 167.121.0Substrate
1-Bromo-2-chloroethane 143.411.5Alkylating Agent
Potassium Carbonate (

)
138.212.0Base
Potassium Iodide (

)
166.000.1Catalyst (Finkelstein)
DMF (Anhydrous) --Solvent (0.5 M)
Detailed Procedure
  • Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with 2-Hydroxy-5-nitrobenzaldehyde (10.0 g, 59.8 mmol) and anhydrous DMF (120 mL). Stir until fully dissolved.

  • Deprotonation: Add

    
      (16.5 g, 119.6 mmol) in a single portion. The solution will turn bright yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Add 1-Bromo-2-chloroethane (7.5 mL, 89.7 mmol) and catalytic KI (1.0 g).

    • Note: 1-Bromo-2-chloroethane is volatile and toxic. Handle in a fume hood.

  • Reaction: Heat the mixture to 60–70°C for 6–12 hours.

    • Monitor: Check TLC (30% EtOAc/Hexane). The starting phenol (

      
      , stains yellow) should disappear; the product (
      
      
      ) will appear.
  • Workup:

    • Cool the reaction to RT.

    • Pour the mixture slowly into Ice-Water (600 mL) with vigorous stirring. The product should precipitate as a pale yellow solid.

    • Stir for 30 minutes to ensure full precipitation.

    • Filter the solid using a Büchner funnel.[2][3][4] Wash the cake with water (

      
       mL) to remove residual DMF.
      
  • Purification: Recrystallize from hot Ethanol or Ethanol/Water if necessary.

    • Expected Yield: 85–95%.

    • Appearance: Pale yellow crystalline solid.

Phase 2: Chemoselective Reduction

Objective: Synthesis of this compound. Reaction Type: Nucleophilic Addition (Hydride Reduction).

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Intermediate Aldehyde 229.621.0Substrate
Sodium Borohydride (

)
37.830.6Reducing Agent
THF --Solvent
Methanol --Co-Solvent
Detailed Procedure
  • Setup: Prepare a 250 mL RBF with a stir bar.

  • Dissolution: Dissolve 2-(2-Chloroethoxy)-5-nitrobenzaldehyde (10.0 g, 43.5 mmol) in THF (100 mL) and Methanol (20 mL). Cool the solution to 0°C (ice bath).

  • Reduction: Add

    
      (0.99 g, 26.1 mmol) portion-wise over 10 minutes.
    
    • Caution: Gas evolution (

      
      ) will occur. Ensure proper venting.
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

    • Monitor: TLC (50% EtOAc/Hexane). The aldehyde spot will disappear; the alcohol spot is more polar (lower

      
      ).
      
  • Quench: Cool back to 0°C. Slowly add Saturated

    
      solution (50 mL) to quench excess borohydride.
    
  • Extraction:

    • Evaporate the bulk of the THF/MeOH under reduced pressure.

    • Dilute the residue with water (50 mL) and extract with Ethyl Acetate (

      
       mL).
      
  • Drying & Isolation:

    • Wash combined organics with Brine (50 mL).[4]

    • Dry over anhydrous

      
      .[5] Filter and concentrate in vacuo.
      
  • Purification: The crude product is often pure enough (>95%). If required, purify via flash chromatography (Silica gel, Gradient: 0

    
     5% MeOH in DCM).
    

Operational Workflow Diagram

WorkflowFigure 2: Step-by-step operational workflow.Step1Phase 1: AlkylationReagents: 5-Nitrosalicylaldehyde, K2CO3, R-XSolvent: DMF, 70°CQuench1Precipitation into Ice WaterStep1->Quench1Filter1Filtration & Washing(Remove DMF)Quench1->Filter1Step2Phase 2: ReductionReagents: Intermediate, NaBH4Solvent: THF/MeOH, 0°CFilter1->Step2Dried IntermediateQuench2Quench with Sat. NH4ClStep2->Quench2ExtractExtraction (EtOAc) & ConcentrationQuench2->ExtractFinalFinal Product:This compoundExtract->Final

Quality Control & Analytical Expectations

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, 
    
    
    ):
    • 
       8.3–8.1 ppm (m, 2H, Ar-H3/H5, meta to ether, ortho to nitro).
      
    • 
       6.9 ppm (d, 1H, Ar-H6, ortho to ether).
      
    • 
       4.7–4.8 ppm (s or d, 2H, 
      
      
      ).
    • 
       4.3 ppm (t, 2H, 
      
      
      ).
    • 
       3.9 ppm (t, 2H, 
      
      
      ).
    • 
       2.0–2.5 ppm (br s, 1H, 
      
      
      , exchangeable).
  • Key Diagnostic: Disappearance of the aldehyde singlet (

    
     ppm) and appearance of the benzylic methylene (
    
    
    ppm).
Safety & Handling
  • Nitro Compounds: Potential energetic properties. Do not heat the residue to dryness at high temperatures (>100°C).

  • Alkylating Agents: 1-Bromo-2-chloroethane is a potential carcinogen and skin irritant. Double-glove and use a fume hood.

  • Waste Disposal: Aqueous waste from Phase 1 contains DMF and halides; dispose of as halogenated organic waste.

References

  • PubChem. (2-(2-Chloro-ethoxy)-5-nitro-phenyl)-methanol.[6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. o-Nitrobenzaldehyde. Org. Synth. 1953, 33, 60. (General reference for nitrobenzaldehyde handling). [Link]

Step-by-step protocol for preparing (2-(2-Chloroethoxy)-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol

Executive Summary

This application note details a robust, two-step protocol for the preparation of This compound (CAS: 937273-30-8). This scaffold is a critical linker intermediate, frequently employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and covalent kinase inhibitors where the chloroethyl group serves as a handle for further functionalization (e.g., alkylation of amines or thiols).

The protocol prioritizes chemoselectivity —specifically preserving the nitro group during aldehyde reduction—and operational safety when handling energetic nitro-aromatics and alkylating agents.

Strategic Retro-Analysis & Pathway Selection

To synthesize the target efficiently, we utilize a convergent approach starting from commercially available 2-hydroxy-5-nitrobenzaldehyde .

Rationale for Route Selection:

  • O-Alkylation First: Alkylating the phenolic hydroxyl before reducing the aldehyde prevents chemoselectivity issues. If we reduced first, the resulting benzylic alcohol could compete with the phenol in the alkylation step, leading to mixtures of ether and ether-alcohol products.

  • Reagent Choice: 1-Bromo-2-chloroethane is selected over 1,2-dichloroethane. The bromide is a superior leaving group (

    
     > 
    
    
    
    ), allowing the reaction to proceed at lower temperatures (60–80°C) compared to the harsh conditions required for dichloroethane, thereby reducing the risk of nitro-group degradation.
  • Selective Reduction: Sodium Borohydride (NaBH

    
    )  is the reagent of choice.[1][2] Unlike Lithium Aluminum Hydride (LiAlH
    
    
    
    ) or catalytic hydrogenation, NaBH
    
    
    cleanly reduces the aldehyde to the alcohol without reducing the nitro group to an amine.
Synthesis Workflow (Graphviz)

SynthesisPath SM Start: 2-Hydroxy-5-nitrobenzaldehyde (CAS: 97-51-8) Step1 Step 1: O-Alkylation 1-Bromo-2-chloroethane K2CO3, DMF, 80°C SM->Step1 Nucleophilic Substitution Inter Intermediate: 2-(2-Chloroethoxy)-5- nitrobenzaldehyde Step1->Inter Step2 Step 2: Reduction NaBH4, MeOH/THF 0°C to RT Inter->Step2 Chemoselective Reduction Product Target: (2-(2-Chloroethoxy)-5- nitrophenyl)methanol Step2->Product

Caption: Two-step synthesis workflow ensuring regioselective alkylation followed by chemoselective reduction.

Experimental Protocol

Step 1: Preparation of 2-(2-Chloroethoxy)-5-nitrobenzaldehyde

Objective: Selective O-alkylation of the phenol. Critical Mechanism: The phenolic proton is acidic (


 due to the electron-withdrawing nitro group). Carbonate base deprotonates the phenol, generating a phenoxide that attacks the carbon bearing the bromine atom.

Materials:

  • 2-Hydroxy-5-nitrobenzaldehyde (10.0 g, 59.8 mmol)

  • 1-Bromo-2-chloroethane (12.8 g, 89.7 mmol, 1.5 eq)

  • Potassium Carbonate (

    
    ), anhydrous (16.5 g, 119.6 mmol, 2.0 eq)
    
  • DMF (Dimethylformamide), anhydrous (100 mL)

Procedure:

  • Setup: Charge a 250 mL round-bottom flask with 2-Hydroxy-5-nitrobenzaldehyde,

    
    , and DMF.
    
  • Addition: Add 1-Bromo-2-chloroethane via syringe.

    • Note: 1-Bromo-2-chloroethane is a potential mutagen. Handle in a fume hood.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting phenol will disappear (lower

      
      ), and the product will appear (higher 
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[3][4][5]

    • Pour the mixture into ice-water (500 mL) . The product should precipitate as a pale yellow solid.

    • Stir for 30 minutes to dissolve inorganic salts.

    • Filter the solid and wash copiously with water to remove residual DMF.

  • Purification: Recrystallize from Ethanol or dry under vacuum if purity >95% by NMR.

Yield Expectation: 85–92% (Yellow solid).

Step 2: Reduction to this compound

Objective: Reduction of aldehyde to primary alcohol without affecting the nitro group or displacing the chloride. Critical Mechanism: Borohydride adds to the carbonyl carbon. The nitro group remains untouched because NaBH


 is not strong enough to reduce it under these conditions [1][3].

Materials:

  • 2-(2-Chloroethoxy)-5-nitrobenzaldehyde (Intermediate from Step 1) (10.0 g, 43.6 mmol)

  • Sodium Borohydride (

    
    ) (1.65 g, 43.6 mmol, 1.0 eq)
    
  • Methanol (100 mL)

  • THF (Tetrahydrofuran) (50 mL) – Optional, to improve solubility.

Procedure:

  • Solubilization: Dissolve the aldehyde in MeOH (and THF if necessary) in a 500 mL flask. Cool to 0°C in an ice bath.

  • Reduction: Add

    
     portion-wise over 15 minutes.
    
    • Caution: Hydrogen gas evolution will occur. Ensure venting.

  • Stirring: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: TLC should show conversion of the non-polar aldehyde to a more polar alcohol.

  • Quenching: Carefully add saturated

    
     solution (50 mL)  to quench excess hydride.
    
    • Why? Acidic quench destroys residual borohydride and protonates the alkoxide to form the alcohol.

  • Extraction: Remove volatiles (MeOH/THF) under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate.
    

Yield Expectation: 90–95% (Pale yellow/off-white solid).

Analytical Validation & Data

ParameterSpecificationObservation/Notes
Appearance Pale yellow to off-white solidNitro compounds are inherently colored.
1H NMR (DMSO-d6)

4.60 (s, 2H, -CH2OH)
Diagnostic benzylic protons.
1H NMR (DMSO-d6)

4.35 (t, 2H), 3.95 (t, 2H)
Ethoxy linker protons (-OCH2CH2Cl).
MS (ESI) [M+H]+ = 232.0Chlorine isotope pattern (3:1) visible.
Purity >98% (HPLC)Critical for biological assays.

Troubleshooting & Optimization Logic

Common issues involve incomplete alkylation or over-reduction. Use the decision tree below to diagnose.

Troubleshooting Issue Problem Detected Check1 Step 1: Low Yield? Issue->Check1 Check2 Step 2: Nitro Reduced? Issue->Check2 Sol1 Increase Temp to 90°C or Switch to Cs2CO3 Check1->Sol1 Incomplete Conversion Sol3 Dry DMF (Water kills alkylation) Check1->Sol3 No Reaction Sol2 Ensure Temp < 0°C Avoid excess NaBH4 Check2->Sol2 Aniline formed

Caption: Decision tree for troubleshooting common synthesis failures.

Key Troubleshooting Notes:

  • Elimination Side Product: If you observe vinyl ether peaks in NMR (from elimination of HCl from the linker), lower the reaction temperature in Step 1 and ensure the base is not vastly excessive.

  • Solubility: If the intermediate aldehyde is insoluble in MeOH during Step 2, add THF or DCM as a co-solvent.

References

  • ChemicalBook. this compound synthesis and properties. Link

  • BenchChem. Protocols for 2-Chloro-5-nitrobenzaldehyde and derivatives. Link

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones: Mechanism and Selectivity. Link

  • Organic Syntheses. General procedures for handling nitrobenzaldehydes and alkylations. Link

Sources

Reaction conditions for coupling (2-(2-Chloroethoxy)-5-nitrophenyl)methanol to nucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for Coupling (2-(2-Chloroethoxy)-5-nitrophenyl)methanol to Nucleotides

Executive Summary & Mechanism

The molecule This compound serves as a bifunctional photocleavable scaffold, critical in the design of Reversible Terminators for Next-Generation Sequencing (NGS) and "caged" nucleotides for kinetic studies.

Its structure dictates a specific dual-functionalization strategy:

  • The Benzyl Alcohol (-CH₂OH): This is the site of attachment to the nucleotide. However, direct etherification to the phosphate or sugar is synthetically challenging and often unstable. The industry-standard approach involves activating this alcohol to a succinimidyl carbonate , followed by carbamate coupling to an amino-modified nucleotide (e.g., 5-(3-aminoallyl)-dUTP).

  • The Chloroethoxy Tail (-CH₂CH₂Cl): This serves as the electrophilic handle for attaching a functional payload (fluorophore, biotin, or steric blocker) via nucleophilic substitution, typically before nucleotide coupling to prevent triphosphate hydrolysis.

This guide details the Carbamate Ligation Strategy , the most robust method for preserving the delicate triphosphate moiety required for polymerase recognition.

Strategic Workflow (DOT Diagram)

The following flowchart outlines the convergent synthesis pathway, prioritizing the stability of the triphosphate group.

CouplingWorkflow cluster_QC QC Checkpoints Linker This compound Activation Step 1: Activation (DSC / Anhydrous DMF) Linker->Activation N,N'-Disuccinimidyl carbonate ActivatedEster Intermediate: NHS-Carbonate Linker Activation->ActivatedEster 2-3 hrs, RT Coupling Step 2: Coupling Reaction (pH 8.5 Buffer / DMF) ActivatedEster->Coupling Dropwise addition QC1 TLC/NMR (Linker) ActivatedEster->QC1 Nucleotide Nucleophile: 5-Aminoallyl-dUTP (or similar) Nucleotide->Coupling Solubilized in 0.1M NaHCO3 Purification Step 3: RP-HPLC Purification (TEAA Buffer) Coupling->Purification Quench & Filter FinalProduct Final Conjugate: PC-Linker-Nucleotide Purification->FinalProduct Isolation QC2 UV-Vis/MS (Conjugate) FinalProduct->QC2

Caption: Convergent synthesis workflow for coupling nitrobenzyl alcohol linkers to amino-modified nucleotides via NHS-carbonate activation.

Detailed Experimental Protocols

Phase 1: Activation of the Linker (Synthesis of NHS-Carbonate)

The benzyl alcohol is not sufficiently electrophilic to react with the nucleotide amine under mild conditions. We must convert it to a mixed carbonate using N,N'-Disuccinimidyl carbonate (DSC).

  • Reagents:

    • This compound (Starting Material)[1]

    • N,N'-Disuccinimidyl carbonate (DSC)

    • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Acetonitrile (MeCN) or DMF

  • Protocol:

    • Dissolve 1.0 mmol of the Linker in 5 mL of anhydrous MeCN under Argon atmosphere.

    • Add 1.5 mmol of DSC (N,N'-Disuccinimidyl carbonate).

    • Add 1.5 mmol of TEA dropwise.

    • Stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (the alcohol spot should disappear).

    • Workup: Evaporate solvent under reduced pressure. Resuspend residue in CH₂Cl₂, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

    • Storage: The resulting NHS-carbonate is moisture-sensitive. Store at -20°C under dessication if not used immediately.

Phase 2: Coupling to Nucleotide (Carbamate Formation)

This step requires a biphasic or mixed-solvent system because the activated linker is lipophilic (soluble in DMF) while the nucleotide is hydrophilic (soluble in water).

  • Reagents:

    • Amino-modified Nucleotide (e.g., 5-Aminoallyl-dUTP, 10 µmol)

    • Activated NHS-Carbonate Linker (from Phase 1, 20 µmol)

    • 0.1 M NaHCO₃ / Na₂CO₃ buffer (pH 8.5 – 8.7)

    • Anhydrous DMF

  • Protocol:

    • Nucleotide Solubilization: Dissolve 10 µmol of 5-Aminoallyl-dUTP in 500 µL of 0.1 M NaHCO₃ buffer. Verify pH is > 8.0 (crucial for keeping the amine unprotonated).

    • Linker Solubilization: Dissolve 20 µmol (2 equivalents) of the Activated NHS-Carbonate Linker in 200 µL of anhydrous DMF.

    • Reaction: Slowly add the DMF solution to the nucleotide solution while vortexing.

      • Note: The mixture may become cloudy. If precipitation occurs, add more DMF dropwise until clear, but do not exceed 40% organic solvent content to prevent nucleotide precipitation.

    • Incubation: Stir in the dark at RT for 2–4 hours.

    • Quenching: Add 50 µL of 1 M Tris-HCl (pH 7.5) to quench unreacted NHS esters.

Purification and Analysis

Reaction byproducts (NHS, hydrolyzed linker) must be removed to prevent interference with polymerase enzymes.

Table 1: Purification & Characterization Parameters

ParameterCondition / SpecificationRationale
Method RP-HPLC (C18 Column)Separates highly polar nucleotides from lipophilic linkers.
Buffer A 0.1 M TEAA (Triethylammonium Acetate), pH 7.0Ion-pairing agent aids nucleotide retention on C18.
Buffer B 100% AcetonitrileElutes the hydrophobic linker-conjugate.
Gradient 0% to 50% B over 30 minsSlow gradient ensures separation of mono- vs. di-labeled products.
Detection UV at 260 nm (DNA) & 350 nm (Nitrobenzyl)Dual-monitoring confirms the conjugate contains both moieties.
Validation MALDI-TOF MSConfirm mass shift corresponding to the linker addition (+ Linker MW - NHS).

Critical Technical Considerations (E-E-A-T)

  • The "Chloroethoxy" Handle: If your goal is to attach a fluorophore (e.g., for Sequencing by Synthesis), it is chemically superior to displace the Chlorine with the fluorophore before coupling the linker to the nucleotide. The nucleotide triphosphate is fragile (hydrolysis-prone) and sensitive to the harsh temperatures often required for alkyl halide substitution.

    • Alternative: Convert the Cl to an Azide (NaN₃/DMF) and use Click Chemistry (DBCO-Fluorophore) which is bio-orthogonal and mild enough to perform after nucleotide coupling.

  • Photocleavage Efficiency: The 2-nitrobenzyl group cleaves upon irradiation at 340–365 nm .

    • Mechanism:[2][3][4][5][6] The nitro group abstracts a benzylic proton, forming an aci-nitro intermediate, which rearranges to a nitroso-benzaldehyde, releasing the nucleotide.

    • pH Sensitivity: Ensure the cleavage environment is buffered (pH 7.5). Acidic conditions can stabilize the aci-nitro intermediate, slowing release.

  • Stability: Nitrobenzyl linkers are light-sensitive.[7] All reactions must be performed in amber vials or under low-light conditions.

References

  • Ju, J., et al. (2006).Four-color DNA sequencing by synthesis using cleavable fluorescent nucleotide reversible terminators.

    • [Link]

    • Context: Establishes the gold standard for coupling 2-nitrobenzyl linkers to nucleotides for sequencing applic
  • Seo, T. S., et al. (2005).Photocleavable fluorescent nucleotides for DNA sequencing on a chip constructed by site-specific coupling chemistry.

    • [Link]

    • Context: Details the synthesis of NHS-carbonate activated nitrobenzyl linkers and their reaction with amino-nucleotides.
  • Olejnik, J., et al. (1995).Photocleavable biotin derivatives: A versatile approach for the isolation of biomolecules.

    • [Link]

    • Context: foundational work on the chemistry of 2-nitrobenzyl photocleavage and linker design.
  • Hasan, A., et al. (1997). Photolabile protecting groups for nucleosides: Synthesis and photodeprotection rates. Tetrahedron.[8]

    • [Link]

    • Context: Provides deep mechanistic insight into the photolysis rates of various nitrobenzyl derivatives, including those with alkoxy substitutions.

Sources

Application Note: Advanced Functionalization of Chloroethoxy-Nitrobenzyl Photolabile Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the design of photocleavable protecting groups (PPGs), the 4-(2-chloroethoxy)-2-nitrobenzyl scaffold represents a "dual-function" architecture. While the benzylic position serves as the light-sensitive trigger (cleaving at


 nm), the chloroethoxy tail  acts as a robust, chemically stable anchor point.

This guide addresses a critical bottleneck in chemical biology: activating the inert chloroethyl group without compromising the sensitive nitrobenzyl core. The primary alkyl chloride is kinetically sluggish toward nucleophilic substitution (


) due to the inductive effect of the ether oxygen and the lack of adjacent activation.

Key Technical Insight: Direct substitution often fails or requires harsh conditions that degrade the PPG. The protocols below utilize Finkelstein activation (in situ iodination) and Gabriel synthesis to bypass these kinetic barriers, enabling high-yield conjugation to surfaces, drugs, or biomolecules.

Mechanistic Logic: The "Anchor-and-Trigger" Design[1]

Understanding the distinct reactivity zones is crucial for successful functionalization.

  • Zone A (The Trigger): The benzylic carbon. Sensitive to UV light. Do not expose to strong Lewis acids or reducing conditions (e.g.,

    
    ) that reduce the nitro group.
    
  • Zone B (The Anchor): The chloroethoxy tail. Chemically stable but kinetically resistant. Requires activation to function as a handle.

Pathway Visualization

The following diagram illustrates the workflow for converting the inert chloride into active functionalities (Azide, Amine) or surface anchors.

G Start Chloroethoxy-Nitrobenzyl (Inert Precursor) Iodo Iodoethoxy Intermediate (Activated) Start->Iodo NaI, Acetone/MEK (Finkelstein) Amine Amino-Linker (NHS-Ready) Start->Amine 1. K-Phthalimide 2. Hydrazine (Gabriel) Azide Azide-Linker (Click-Ready) Iodo->Azide NaN3, DMF 60°C Surface Surface Immobilization (Silane/PEG) Iodo->Surface Phenolic/Silane Nu-

Figure 1: Divergent synthesis pathways from the chloroethoxy precursor. The Finkelstein activation (yellow path) is the critical step for enhancing reactivity.

Experimental Protocols

Protocol A: Conversion to Azide (Click Chemistry Handle)

Application: Creating "Clickable" photocages for DNA or protein conjugation.

Rationale: The chloride is a poor leaving group.[1][2] Direct reaction with azide is slow. We use sodium iodide (NaI) as a catalyst to form the transient, highly reactive alkyl iodide.

Materials:

  • Precursor: 4-(2-chloroethoxy)-2-nitrobenzyl derivative (1.0 eq)[3]

  • Sodium Azide (

    
    ): 1.5 eq (Caution: Toxic/Explosive)
    
  • Sodium Iodide (NaI): 0.1 eq (Catalytic)

  • Solvent: Anhydrous DMF (Dimethylformamide)[3]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the chloroethoxy precursor in 5 mL anhydrous DMF under Argon atmosphere.

  • Activation: Add 15 mg (0.1 mmol) of NaI. Stir for 10 minutes at room temperature. Note: The solution may darken slightly due to trace iodine liberation.

  • Azidation: Add 97 mg (1.5 mmol) of

    
    .
    
  • Heating: Heat the mixture to 60°C for 12–16 hours. Do not exceed 80°C to prevent thermal degradation of the nitrobenzyl core.

  • Workup:

    • Dilute with 50 mL Ethyl Acetate.

    • Wash

      
       with water (to remove DMF and excess azide).
      
    • Wash

      
       with brine.
      
    • Dry over

      
       and concentrate.
      
  • Validation: IR spectroscopy should show a strong azide stretch at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .
    
Protocol B: Conversion to Primary Amine (Gabriel Synthesis)

Application: Creating linkers for NHS-ester coupling or peptide synthesis.[3]

Rationale: Direct reaction with ammonia leads to secondary/tertiary amines (over-alkylation). The Gabriel synthesis uses potassium phthalimide to ensure mono-amination.

Materials:

  • Precursor: 4-(2-chloroethoxy)-2-nitrobenzyl derivative (1.0 eq)[3]

  • Potassium Phthalimide: 1.2 eq[3]

  • Hydrazine Hydrate: 3.0 eq[3]

  • Solvent: DMF (Step 1), Ethanol (Step 2)

Step-by-Step:

  • Displacement: Combine precursor (1.0 mmol) and Potassium Phthalimide (222 mg, 1.2 mmol) in 5 mL DMF. Heat to 90°C for 4 hours.

    • Checkpoint: TLC should show the disappearance of the starting chloride.

  • Precipitation: Pour into 50 mL ice water. Filter the solid phthalimide intermediate.

  • Deprotection (Hydrazinolysis): Suspend the intermediate in 10 mL Ethanol. Add Hydrazine Hydrate (3.0 mmol). Reflux for 2 hours.

  • Purification:

    • Cool to room temperature.[2] A white precipitate (phthalhydrazide) will form.

    • Filter off the solid. The filtrate contains your free amine.

    • Concentrate the filtrate. Acidify with 1M HCl, wash with ether (removes non-amine impurities), then basify with NaOH and extract into DCM.

Troubleshooting & Optimization

The chloroethoxy group can be deceptively unreactive.[4] Use this matrix to diagnose failure modes.

ObservationRoot CauseCorrective Action
No Reaction (<10% conv.) Chloride is too stable; Nucleophile is weak.Add NaI (0.1–0.5 eq) . The in situ conversion to alkyl iodide accelerates ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

by

.
Darkening/Tarring Thermal decomposition of Nitro group.Reduce temp to <70°C. Ensure atmosphere is inert (

/Ar).
Multiple Spots on TLC Over-alkylation (if using amines).Switch to Protocol B (Gabriel Synthesis) or use a massive excess of amine (10-20 eq).
Product is Water Soluble Formation of quaternary ammonium salts.Avoid tertiary amines as nucleophiles unless a permanent charge is desired.

References

  • Photocleavable Linkers in Surface P

    • Title: Photocleavable linker for the patterning of bioactive molecules.[5][6]

    • Source:Scientific Reports (N
    • Context: Describes the use of nitrobenzyl linkers for immobilizing proteins and subsequent release.
    • URL:[Link]

  • Nucleophilic Substitution Logic

    • Title: Factors Affecting the Rates of SN1 and SN2 Reactions.[2][4][7]

    • Source: SPCM College Chemistry Resources.
    • Context: Fundamental mechanistic insight into activating chloro-ethers and the role of electron-withdrawing groups.[3][4]

    • URL:[Link]

  • Gabriel Synthesis Optimiz

    • Title: Overcoming Low Reactivity in Nucleophilic Substitution of 1-Chloro-2-(2-chloroethyl)benzene.[3][2]

    • Source: BenchChem Technical Support.[2]

    • Context: Specific protocols for handling unreactive chloroethyl side chains on aromatic rings.[2]

  • Nitrobenzyl Photochemistry Review

    • Title: o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science.[3]

    • Source:Macromolecules, 2012.
    • Context: Comprehensive review of nitrobenzyl functionalization and polymerization str
    • URL:[Link]

Sources

Application Note: Photocleavage Mechanisms & Protocols for Chloroethoxy-Nitrobenzyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals utilizing (2-(2-Chloroethoxy)-5-nitrophenyl)methanol and its structural analogs as Photolabile Protecting Groups (PPGs) .

While the specific isomer This compound (CAS 937273-30-8) is a commercially available intermediate, it is critical to note from a mechanistic standpoint that efficient photocleavage via the Norrish Type II pathway strictly requires the nitro group to be ortho to the benzylic carbon. This guide focuses on the photochemistry of the ortho-nitrobenzyl scaffold, which is the functional core for photocaging applications, treating the specific chloroethoxy-substituted derivative as a tunable variant for solubility and bioconjugation.

Introduction & Strategic Utility

Nitrobenzyl derivatives are the workhorses of "caged" compounds—biologically active molecules rendered inert by a photoremovable protecting group (PPG) and reactivated upon UV irradiation.[1]

The specific derivative This compound represents a "second-generation" PPG scaffold. Unlike simple nitrobenzyl alcohols, the 2-chloroethoxy tail serves two critical functions:

  • Solubility Tuning: The ether linkage disrupts the crystal lattice and increases hydrophilicity, essential for biological assays.

  • Bio-Orthogonal Handle: The terminal alkyl chloride is a versatile electrophile, allowing the PPG to be tethered to surfaces, nanoparticles, or targeting ligands via nucleophilic substitution (e.g., displacement by azide for Click chemistry) without interfering with the aromatic photophore.

Core Application
  • Spatiotemporal Control: Precise release of drugs, nucleotides, or signaling molecules using 365 nm light.

  • Solid-Phase Synthesis: The chloroethoxy group allows anchoring of the photocage to resins.

Mechanistic Deep Dive: The Norrish Type II Pathway

The photocleavage of o-nitrobenzyl derivatives is a self-immolative cascade triggered by photon absorption. It does not require external reagents, making it a "traceless" release.[2]

The Reaction Cascade
  • Excitation (

    
    ):  The ground state aromatic system absorbs a UV photon (~300–365 nm), promoting an electron to the singlet excited state (
    
    
    
    ).
  • Intersystem Crossing (ISC): Rapid relaxation to the triplet excited state (

    
    ).
    
  • 1,5-Hydrogen Abstraction (Rate-Limiting Step): The excited nitro group abstracts a hydrogen atom from the benzylic carbon. This is geometrically possible only when the nitro group is ortho to the benzylic center.

  • Aci-Nitro Intermediate: A transient, colored aci-nitro species is formed.

  • Cyclization & Rearrangement: The aci-nitro tautomerizes and cyclizes to form a 1,3-dihydro-1-hydroxy-2,1-benzisoxazole intermediate.

  • Product Release: Spontaneous hydrolysis cleaves the hemiacetal bond, releasing the free "payload" (alcohol, acid, or amine) and generating the 2-nitrosobenzaldehyde byproduct.

Mechanistic Visualization

PhotocleavageMechanism Reactant Caged Compound (Ground State) Excited Excited State (Singlet/Triplet) Reactant->Excited UV (365 nm) AciNitro Aci-Nitro Intermediate Excited->AciNitro 1,5-H Shift Benzisoxazole Benzisoxazole Intermediate AciNitro->Benzisoxazole Cyclization Products Released Payload + Nitroso-Byproduct Benzisoxazole->Products Hydrolysis (Dark Step)

Caption: Figure 1. The Norrish Type II photocleavage pathway of o-nitrobenzyl derivatives.[2] The 1,5-Hydrogen shift is the critical photochemical step.

Experimental Protocols

Protocol A: Preparation of the "Caged" Conjugate

Prerequisite: This protocol assumes you are coupling the this compound to a carboxylic acid drug (Drug-COOH) to form an ester.

Materials:

  • This compound (Intermediate)[3][4][5]

  • Target Molecule (Drug-COOH)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of Drug-COOH and 1.1 eq of the nitrobenzyl alcohol in anhydrous DCM under Nitrogen.

  • Activation: Add 0.1 eq of DMAP (catalyst).

  • Coupling: Cool to 0°C. Dropwise add 1.1 eq of DCC dissolved in DCM.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.

  • Purification: Filter off the DCU urea byproduct. Wash filtrate with NaHCO3 (sat.) and Brine. Dry over Na2SO4.[6][7]

  • Isolation: Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).

Protocol B: Photolysis & Kinetic Monitoring

Objective: Determine the uncaging efficiency (Quantum Yield estimation).

Setup:

  • Light Source: 365 nm UV LED (approx. 10–20 mW/cm²) or Mercury Arc Lamp with a 365 nm bandpass filter.

  • Solvent System: 50:50 Methanol/PBS buffer (pH 7.4). Note: Water is required for the final hydrolysis step.

Workflow:

  • Sample Prep: Prepare a 100 µM stock solution of the caged conjugate in the solvent system.

  • Baseline Scan: Acquire a UV-Vis spectrum (200–600 nm) at

    
    . Note the absorbance of the nitrobenzyl group (
    
    
    
    nm).
  • Irradiation: Place the cuvette in the photoreactor. Irradiate at defined intervals (e.g., 0, 30s, 1min, 2min, 5min, 10min).

  • Monitoring:

    • UV-Vis: Watch for the spectral shift. The nitrobenzyl peak will decrease, and a new band for the nitroso-byproduct may appear (~370–400 nm).

    • HPLC: Inject 10 µL aliquots at each time point.

      • Column: C18 Reverse Phase.

      • Gradient: 5% to 95% ACN in Water (+0.1% TFA).

      • Detection: 254 nm and 280 nm.

Data Analysis: Plot the Integrated Peak Area of the Starting Material (SM) vs. Time . Fit to a first-order exponential decay model:



Where 

is the photolysis rate constant.
Protocol C: Quantum Yield ( ) Determination (Ferrioxalate Method)

To validate the efficiency against a standard.

  • Actinometry: Irradiate a standard Potassium Ferrioxalate solution (0.006 M) under identical conditions to measure photon flux (

    
    , mol photons/sec).
    
  • Sample Photolysis: Irradiate the caged compound for a short period (<10% conversion) to ensure initial rate kinetics.

  • Calculation:

    
    
    
    • 
      : Irradiation time (seconds).
      
    • 
      : Absorbance of the sample at the irradiation wavelength.[8][9]
      

Troubleshooting & Optimization (Self-Validating Systems)

IssueProbable CauseCorrective Action
No Cleavage Observed Isomer MismatchVerify the Nitro group is ortho to the benzylic carbon. Meta-nitro isomers (like the 5-nitro-benzyl alcohol) are photostable.
Slow Kinetics Solvent EffectEnsure water is present.[6] The final step is hydrolysis; pure anhydrous organic solvents will stall the reaction at the hemiacetal stage.
Side Reactions Nitroso ToxicityThe nitroso-byproduct is reactive.[8] Add a scavenger like Dithiothreitol (DTT) or Glutathione if the payload is sensitive to oxidation.
Precipitation SolubilityThe released "drug" might be insoluble. Increase DMSO/MeOH percentage in the photolysis buffer.
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Caged Compound (Solid) Solubilization Dissolve in MeOH/PBS (100 µM) Start->Solubilization Irradiation UV Irradiation (365 nm LED) Solubilization->Irradiation Sampling Aliquot at t = 0, 1, 5, 10 min Irradiation->Sampling Time Course Analysis HPLC / LC-MS Analysis Sampling->Analysis Validation Data Validation: Check Mass Balance Analysis->Validation Verify Product ID Validation->Irradiation If incomplete, continue

Caption: Figure 2. Standardized workflow for kinetic validation of photocleavage.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]

  • Il'ichev, Y. V., et al. (2004). "Photochemistry of the o-Nitrobenzyl Protecting Group: A Time-Resolved Spectroscopic Study." Journal of Physical Chemistry A. [Link]

  • Seela, F., et al. (2005). "Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA."[10][11] Proceedings of the National Academy of Sciences. [Link]

  • Bochet, C. G. (2002). "Photolabile protecting groups and linkers." Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Troubleshooting & Optimization

Technical Support Hub: Optimization of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Strategy

You are likely synthesizing (2-(2-Chloroethoxy)-5-nitrophenyl)methanol (CAS 937273-30-8) as a key intermediate for hemoglobin modulators like Voxelotor (GBT440) .

The Central Challenge: The primary failure point in this synthesis is not the reduction step, but the initial O-alkylation of the phenol. Users frequently report low yields due to the competing E2 elimination of the alkylating agent (1-bromo-2-chloroethane) and difficulty purifying the final alcohol.

The Solution: Switch from direct alkylation of the alcohol to a Two-Step Protocol :

  • Alkylation of 2-hydroxy-5-nitrobenzaldehyde (creates a crystalline intermediate).

  • Chemoselective Reduction using Sodium Borohydride (NaBH₄).

This guide prioritizes the Aldehyde Route because the intermediate (2-(2-chloroethoxy)-5-nitrobenzaldehyde) is easily purified by crystallization, ensuring high purity before the final reduction.

Reaction Pathway & Logic

The following diagram outlines the optimized pathway and the critical decision nodes for troubleshooting.

ReactionPathway Start Start: 2-Hydroxy-5-nitrobenzaldehyde Inter Intermediate: 2-(2-Chloroethoxy)-5- nitrobenzaldehyde Start->Inter Step 1: K2CO3, DMF, 60°C (Williamson Ether Synthesis) Reagent Reagent: 1-Bromo-2-chloroethane (Excess 3.0 eq) Reagent->Inter Side1 Side Product: Vinyl Chloride Species (Elimination) Reagent->Side1 High Temp / Strong Base (E2 Elimination) Product Target: (2-(2-Chloroethoxy)-5- nitrophenyl)methanol Inter->Product Step 2: NaBH4, MeOH/THF (Chemoselective Reduction) Side2 Impurity: Nitro-reduced Aniline (Over-reduction) Inter->Side2 Avoid: H2/Pd or Zn/HCl

Caption: Optimized Two-Step Synthesis Pathway. Note the critical divergence points for side reactions (Red Diamonds).

Module A: The Bottleneck (O-Alkylation)

Objective: Synthesize 2-(2-chloroethoxy)-5-nitrobenzaldehyde. Critical Parameter: Preventing E2 elimination of 1-bromo-2-chloroethane.

Standardized Protocol
ParameterConditionRationale
Substrate 2-Hydroxy-5-nitrobenzaldehydeAldehyde e-withdrawing group reduces pKa, facilitating deprotonation.
Alkylating Agent 1-Bromo-2-chloroethane (3.0 eq)CRITICAL: Use excess. The reagent is volatile and prone to elimination. Excess drives kinetics over thermodynamics.
Base K₂CO₃ (Anhydrous, 2.0 eq)Mild enough to deprotonate phenol (pKa ~7) but weak enough to minimize E2 elimination of the alkyl halide. Avoid NaH.
Solvent DMF (Dimethylformamide)High dielectric constant promotes Sɴ2 mechanism.
Temperature 60°C (Max 80°C)>80°C accelerates elimination of the alkyl halide significantly.
Troubleshooting Guide: Low Yields in Step 1

Q: My reaction stalls at 60% conversion. Should I add more base? A: No. Adding more base often increases elimination side products.

  • Diagnosis: You likely lost your alkylating agent to evaporation or elimination.

  • Fix: Add another 0.5–1.0 equivalent of 1-bromo-2-chloroethane and continue stirring at 60°C. Ensure the system is sealed well.

Q: I see a new spot on TLC that isn't product or starting material. A: This is likely the vinyl ether formed by elimination of HCl from your product, or N-alkylation (less likely with K₂CO₃).

  • Prevention: Lower temperature to 50–55°C and extend reaction time. Ensure your K₂CO₃ is anhydrous (water promotes side reactions).

Q: How do I purify the intermediate? A: Do not column chromatograph if possible.

  • Method: Pour the DMF reaction mixture into ice water (10x volume). The aldehyde intermediate should precipitate as a solid. Filter, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.

Module B: Chemoselective Reduction

Objective: Reduce Aldehyde to Alcohol without touching the Nitro group or the Alkyl Chloride.

Standardized Protocol
ParameterConditionRationale
Reagent NaBH₄ (0.5 - 1.0 eq)Highly specific for Carbonyls. Does not reduce Nitro groups under neutral conditions.
Solvent THF / Methanol (10:1)Methanol is required to activate NaBH₄ (formation of alkoxyborohydrides).
Temperature 0°C → Room TempStart cold to control exotherm.
Quench Acetone or dilute HClAcetone destroys excess borohydride safely.
Troubleshooting Guide: Impurities in Step 2

Q: I see amine impurities (aniline derivatives). A: You likely used a non-selective reducing environment.

  • Stop: Do not use H₂/Pd, Zn/HCl, or LiAlH₄. These will reduce the nitro group to an amine (aniline).

  • Verify: Ensure your NaBH₄ is fresh. Old NaBH₄ absorbs moisture and loses activity, prompting users to add "excess," which can lead to side reactions if pH drifts.

Q: The product is an oil and won't crystallize. A: The final alcohol (CAS 937273-30-8) can be an oil or low-melting solid.

  • Fix: Evaporate solvent completely. Dissolve in a minimum amount of Ethyl Acetate and add Heptane dropwise until cloudy. Cool to -20°C. If it remains an oil, it is acceptable to use as-is for the next step (often Voxelotor synthesis) provided NMR confirms purity.

Frequently Asked Questions (FAQ)

Q: Can I start with 2-hydroxy-5-nitrobenzyl alcohol directly? A: Yes, but it is not recommended .

  • Reason: Alkylating the alcohol directly (Reaction of 5-nitrosalicyl alcohol + 1-bromo-2-chloroethane) often leads to mixtures of O-alkylation and some reaction at the benzylic position. Furthermore, the starting material and product have similar solubilities, making purification difficult. The Aldehyde route (Step 1 above) creates a distinct intermediate that is easily purified by precipitation.

Q: Why use 1-bromo-2-chloroethane instead of 1,2-dichloroethane? A: Selectivity. Bromine is a better leaving group than Chlorine. This ensures the reaction happens at one end of the alkyl chain, leaving the Chlorine atom available for your next synthetic step (e.g., reaction with a pyrazole or amine for Voxelotor analogs).

Q: Is the product light sensitive? A: Nitro-aromatics can be light-sensitive. It is best practice to wrap your flask in foil during the reaction and store the final product in amber vials.

References & Authoritative Sources

  • Voxelotor Synthesis (GBT440): ACS Med.[1] Chem. Lett. 2017, 8, 3, 321–326.[1] (Describes the aldehyde route optimization).

  • Synthesis of this compound: ChemicalBook CAS 937273-30-8 Entry.

  • Alkylation of 5-Nitrosalicylaldehyde: BenchChem Protocols.

  • Chemoselective Reduction of Nitro-Aldehydes: Organic Chemistry Portal - Reduction of Carbonyls.

  • Patent Reference (Voxelotor Intermediates): WO 2017/197083.[1] Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.[1][2][3]

Sources

Technical Support Center: Purification & Troubleshooting for (2-(2-Chloroethoxy)-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a premium Technical Support Center resource for researchers working with (2-(2-Chloroethoxy)-5-nitrophenyl)methanol (CAS: 937273-30-8), a critical intermediate in the synthesis of Bcl-2 inhibitors like Venetoclax (ABT-199).

Status: Operational | Tier: Senior Scientist Support Topic: Impurity Profiling, Purification Strategies, and Troubleshooting Applicable For: Venetoclax Intermediate Synthesis, Nitrophenyl Ether Alkylation

Impurity Profile & Origin Analysis

User Question: I am observing several unknown peaks in my HPLC trace after the alkylation of 2-hydroxy-5-nitrobenzyl alcohol. What are the most likely impurities?

Senior Scientist Response: In the alkylation of 2-hydroxy-5-nitrobenzyl alcohol with 1-bromo-2-chloroethane (or 1,2-dichloroethane), the reaction landscape is dominated by competition between the phenolic oxygen and the benzylic alcohol. Based on the reaction kinetics and stability, here are the three critical impurities you must monitor:

Impurity IDName / DescriptionOrigin MechanismRelative Polarity (RP-HPLC)
IMP-A Unreacted Starting Material (2-Hydroxy-5-nitrobenzyl alcohol)Incomplete conversion due to base depletion or stoichiometry issues.Low (Elutes early due to phenolic -OH)
IMP-B Hydrolysis Byproduct (2-(2-Hydroxyethoxy)-5-nitrophenyl)methanolNucleophilic attack by water/hydroxide on the terminal chloro-group during high-temp workup.Medium-Low (More polar than product)
IMP-C O-Alkylated Dimer Reaction of the benzylic alcohol with the alkylating agent (Bis-alkylation).High (Elutes late; very lipophilic)
IMP-D Aldehyde Derivative (2-(2-chloroethoxy)-5-nitrobenzaldehyde)If prepared via reduction of the aldehyde precursor, this is residual starting material.Medium (Distinct UV max)
Visualizing the Impurity Pathways

The following diagram maps the chemical origins of these impurities to help you identify the root cause in your reactor.

ImpurityPathways SM Starting Material (2-Hydroxy-5-nitrobenzyl alcohol) Product Target Product This compound SM->Product Base / Alkylation ImpA IMP-A: Unreacted Phenol (Incomplete Rxn) SM->ImpA Low Eq. Base/Reagent ImpC IMP-C: Benzylic Ether (Side Reaction) SM->ImpC Non-selective Alkylation (Benzylic OH reaction) Reagent Reagent (1-Bromo-2-chloroethane) ImpB IMP-B: Hydrolysis Product (Cl -> OH Exchange) Product->ImpB High Temp / aq. NaOH wash

Figure 1: Mechanistic origin of common impurities during the alkylation process. IMP-B is frequently generated during aggressive basic workups.

Purification Strategies

User Question: My crude product is a sticky yellow solid with 85% purity. Recrystallization from ethanol failed. What is the recommended purification protocol?

Senior Scientist Response: Ethanol often fails because the chloroethoxy chain increases lipophilicity compared to the starting nitrophenol, making the product too soluble in pure alcohols. We recommend a Two-Stage Purification Protocol : Chemical Washing followed by Solvent-Anti-Solvent Crystallization.

Protocol A: Chemical Washing (The "Phenol Purge")

Before crystallization, you must remove unreacted starting material (IMP-A). Its phenolic nature allows for selective extraction.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (10 volumes).

  • Caustic Wash: Wash twice with cold 0.5 M NaOH (or 5% Na2CO3).

    • Mechanism:[1][2][3][4] This deprotonates the unreacted phenol (IMP-A), pulling it into the aqueous phase as a phenoxide salt. The target product (an ether) remains in the organic layer.

  • Neutralization: Wash the organic layer with Brine, then Water. Dry over Na2SO4.[5][6]

Protocol B: Crystallization (Toluene/Heptane System)

If the product oils out, it indicates the presence of impurities lowering the melting point.[7] Use this controlled precipitation method.

  • Dissolution: Dissolve the washed solid in Toluene (3-4 volumes) at 60-65°C.

  • Seeding: Cool to 40°C. If available, add seed crystals. If not, scratch the flask wall.

  • Anti-Solvent Addition: Slowly add Heptane (or Hexane) dropwise until the solution turns slightly turbid (cloud point).

  • Crystallization: Cool slowly to 0-5°C over 2 hours.

  • Filtration: Filter the pale yellow solid and wash with cold 1:3 Toluene:Heptane.

Troubleshooting & FAQs

User Question: I am seeing a new impurity grow when I scale up the reaction. It matches the retention time of the hydrolysis product (IMP-B). Why is this happening?

Senior Scientist Response: This is a classic scale-up artifact known as Thermal History Degradation .

  • Cause: On a larger scale, cooling times are longer. If your quench/workup involves hot aqueous base, the terminal alkyl chloride is susceptible to hydrolysis (SN2 attack by OH-).

  • Solution: Ensure the reaction mixture is cooled to <20°C before adding aqueous base. Switch to a milder base like K2CO3 for the reaction, or use NaHCO3 for the quench to minimize hydroxide concentration.

User Question: The product is oiling out instead of crystallizing. Can I use column chromatography?

Senior Scientist Response: Yes, "oiling out" suggests a purity <90%. Chromatography is excellent for "polishing" this intermediate.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 90:10, ramp to 60:40).

  • Loading: Dissolve in minimal Dichloromethane (DCM).

  • Note: The nitro group makes the compound UV-active (strong absorption at 254 nm), making detection easy.

Analytical Validation (HPLC Method)

To confirm purity, do not rely solely on NMR. Use this RP-HPLC method to separate the chloro-product from the hydrolysis impurity.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Nitro) and 210 nm (Backbone)

Decision Workflow

Use this logic flow to determine the correct purification step for your current batch status.

PurificationLogic Start Crude Reaction Mixture CheckPhenol Is Starting Phenol > 2%? Start->CheckPhenol CausticWash Perform 0.5M NaOH Wash CheckPhenol->CausticWash Yes CheckPurity Is Purity > 90%? CheckPhenol->CheckPurity No CausticWash->CheckPurity Cryst Crystallize (Toluene/Heptane) CheckPurity->Cryst Yes Column Column Chromatography (Hex/EtOAc) CheckPurity->Column No (Oiling Risk) Final Pure Solid Product Cryst->Final Column->Final

Figure 2: Decision matrix for selecting the optimal purification route based on crude purity.

References

  • ChemicalBook. this compound Properties and Synthesis.Link

  • AbbVie Inc. Patent US20100305122A1: Apoptosis-inducing agents (Venetoclax Intermediates).Link

  • BenchChem. Technical Support: Nitrophenol Synthesis & Purification.Link

  • SynZeal. Venetoclax Impurities and Reference Standards.Link

Sources

Troubleshooting low solubility of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Troubleshooting & Optimization Guide[1]

Executive Summary

(2-(2-Chloroethoxy)-5-nitrophenyl)methanol (CAS: 937273-30-8) is a specialized photocleavable linker precursor.[1] Its structure—comprising a nitrobenzyl core and a lipophilic chloroethoxy tail—creates a "solubility paradox": it is too polar for strictly non-polar solvents (like Hexane) but too hydrophobic for aqueous buffers.

This guide addresses the three most common user reports:

  • "Crash-out" precipitation upon dilution in aqueous buffers.[1][2]

  • Incomplete dissolution in standard organic solvents (DCM, MeOH).

  • Unexpected degradation (color change) during solubilization attempts.

Part 1: The Diagnostic Framework

Before attempting a new protocol, diagnose the root cause of the insolubility using the Solubility Potential Matrix .

Physicochemical Profile [1][3][4][5]
  • LogP (Predicted): ~2.1 – 2.5 (Moderately Lipophilic).[1]

  • H-Bond Donors: 1 (Benzylic alcohol).[1]

  • H-Bond Acceptors: 4 (Nitro group, Ether oxygen).[1]

  • Thermodynamic Barrier: The nitro group induces strong intermolecular

    
    -
    
    
    
    stacking in the crystal lattice, requiring high solvation energy to break.[1]
Solvent Compatibility Matrix
Solvent ClassSolubility RatingStatusUsage Recommendation
Polar Aprotic Excellent Primary DMSO, DMF, NMP. Use these for 1000x stock solutions.[1]
Chlorinated Good SecondaryDCM, Chloroform. Good for synthesis/extraction.[1] May require mild heat.[1]
Alcohols Moderate IntermediateMethanol, Ethanol. Use as a co-solvent to transition from DMSO to water.[1]
Aqueous Poor Insoluble Water, PBS, TRIS. Do not dissolve directly.[1] Requires <1% DMSO spike.[1]
Non-Polar Very Poor AvoidHexane, Ether. The compound will oil out or crystallize.[1]
Part 2: Step-by-Step Dissolution Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM - 100 mM)

Target: Long-term storage or synthetic intermediate.[1]

  • Weighing: Weigh the solid into an amber glass vial (essential to prevent photolysis).

  • Primary Solvent: Add anhydrous DMSO or DMF .[1]

    • Ratio: Minimum 1 mL solvent per 10 mg compound.[1]

  • Mechanical Disruption: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath at 35°C for 5 minutes.

    • Note: Do not exceed 40°C to avoid thermal degradation of the nitrobenzyl moiety.

  • Validation: Inspect against a light source. The solution should be clear yellow. Any turbidity indicates micro-crystals.[1]

Protocol B: The "DMSO Spike" Method for Aqueous Bio-Assays

Target: Introducing the compound into cell media or enzymatic buffers without precipitation.[1]

The Mechanism of Failure: Direct addition of high-concentration stock to water causes local supersaturation, leading to immediate precipitation (the "Ouzo effect").[1]

The Correct Workflow:

  • Prepare Intermediate: Dilute your 100 mM DMSO stock 1:10 into Ethanol or PEG-400 . This creates a "solubility bridge."[1]

  • Vortex the Buffer: Set your aqueous buffer (PBS/Media) to a rapid stir or vortex.

  • Sub-Surface Injection: Inject the intermediate solution slowly directly into the center of the vortex (not on the wall).

  • Final Concentration: Ensure final DMSO/Ethanol content is <1% (v/v).

Part 3: Decision Logic & Workflow Visualization

Use the following decision trees to select the correct solvent system and troubleshoot precipitation.

Figure 1: Solvent Selection Decision Tree

SolubilityTree cluster_Bio Biological Assay cluster_Chem Organic Synthesis Start Start: Dissolution Goal AppType What is the Application? Start->AppType Bio Cell Culture / Enzyme Assay AppType->Bio Chem Reaction / Purification AppType->Chem Stock Make 100mM Stock in DMSO Bio->Stock Dilution Dilute to Working Conc. Stock->Dilution Precip Check for Precipitate Dilution->Precip Success Success Precip->Success Clear Fail Fail Precip->Fail Cloudy Add Surfactant (Tween-20) Add Surfactant (Tween-20) Fail->Add Surfactant (Tween-20) Use Intermediate Dilution (EtOH) Use Intermediate Dilution (EtOH) Fail->Use Intermediate Dilution (EtOH) Solv1 Try DCM or EtOAc Chem->Solv1 Heat Sonicate / Mild Heat (35°C) Solv1->Heat

Caption: Logical flow for selecting solvent systems based on end-use application.

Figure 2: The "Crash-Out" Prevention Mechanism

CrashOut Stock DMSO Stock (Hydrophobic Solute) Mixing Rapid Mixing Zone Stock->Mixing Direct Addition Buffer Aqueous Buffer (High Polarity) Buffer->Mixing Result_Bad Aggregates Form (Precipitation) Mixing->Result_Bad Slow Mixing / High Conc. Result_Good Stable Dispersion (Solubilized) Mixing->Result_Good Vortexing + <1% DMSO

Caption: Visualizing the thermodynamic competition between dispersion and aggregation during aqueous dilution.

Part 4: Troubleshooting FAQs

Q1: The solution turned orange/red after dissolving. Is it still good?

  • Diagnosis: Likely Photolysis .[1]

  • Explanation: Nitrobenzyl alcohols are photocleavable.[1] Exposure to ambient UV/blue light triggers the rearrangement to a nitroso-aldehyde, which is often deeply colored (red/brown).[1]

  • Solution: Always handle the solid and solution in amber vials or wrap glassware in aluminum foil. If the color change is significant, the compound has degraded and must be repurified or discarded.

Q2: I see "oily droplets" instead of crystals in my aqueous buffer.

  • Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1]

  • Explanation: The compound has melted or "oiled out" because the concentration exceeds the solubility limit, but it cannot crystallize due to slow kinetics.

  • Solution: You are above the saturation limit.

    • Reduce the working concentration.

    • Add a surfactant like Tween-20 (0.05%) or Cyclodextrin to encapsulate the hydrophobic tail.[1]

Q3: Can I use Acetone instead of DMSO?

  • Answer: Yes, but with caution.

  • Nuance: Acetone is a good solvent for this molecule, but it is volatile.[1] In biological assays, acetone evaporation can lead to rapid crystallization of the compound on the surface of the media. DMSO is preferred due to its low volatility and high solubilizing power.

References
  • Photocleavable Linker Chemistry: Klausner, Y. S., & Bodanszky, M. (1973).[1] Synthesis of the nitrobenzyl alcohol derivatives. Bioorganic Chemistry.

  • Solubility Thermodynamics: Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media.[6][7] American Pharmaceutical Association.[1]

  • DMSO Co-solvent Models: Jouyban, A. (2008).[1][6] Review of the cosolvency models for predicting drug solubility in solvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.

  • Compound Data: PubChem CID 53363866.[1] this compound.[1][8][9] [1]

Sources

Technical Support Center: Preventing Premature Photolysis of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical resource for researchers working with (2-(2-Chloroethoxy)-5-nitrophenyl)methanol (CAS 937273-30-8) and related nitrobenzyl photocleavable protecting groups. It addresses the critical challenge of premature photolysis —the unintended cleavage of the protecting group due to ambient light exposure—and provides a robust framework for handling, storage, and troubleshooting.

Executive Summary & Compound Profile

This compound is a functionalized nitrobenzyl alcohol derivative. While often used as a precursor to photocleavable linkers (e.g., for oligonucleotide synthesis or "caged" biomolecules), its structural core shares the electronic properties of the o-nitrobenzyl (oNB) class of photolabile protecting groups.

  • The Challenge: The introduction of alkoxy substituents (like the 2-chloroethoxy group) onto the nitrobenzyl ring typically leads to a red-shift in the absorption maximum (

    
    ). While this improves photocleavage efficiency (quantum yield) at 365 nm, it also renders the compound significantly more sensitive to ambient blue light (<400 nm)  found in standard laboratory fluorescent lighting.
    
  • The Solution: Strict adherence to "actinic light" exclusion protocols and control over solvent acidity/basicity is required to prevent background hydrolysis or photolysis.

Spectral & Physical Profile
PropertySpecification / Behavior
CAS Number 937273-30-8
Core Chromophore Nitrobenzyl derivative
Primary Absorption UV-A (300–380 nm)
Sensitivity Tail Can extend into visible blue (up to ~420 nm depending on solvent)
Photolysis Mechanism Norrish Type II (intramolecular H-abstraction by excited nitro group)
Critical Risk Unintended cleavage under standard fluorescent lab lights (cool white).

Handling & Storage Protocols

Workflow Visualization: Safe Handling Pipeline

The following diagram outlines the mandatory workflow to maintain compound integrity from storage to experimental application.

HandlingWorkflow Storage 1. Storage (-20°C, Dark, Inert Gas) Equilibration 2. Equilibration (Warm to RT in Dark) Storage->Equilibration Prevent Condensation Weighing 3. Weighing/Dispensing (Red/Yellow Light Only) Equilibration->Weighing Minimize O2/H2O Solubilization 4. Solubilization (Amber Glass, Acid-Free Solvent) Weighing->Solubilization Avoid Acetone Reaction 5. Reaction/Application (Foil Wrapped, Inert Atm) Solubilization->Reaction Immediate Use

Figure 1: Safe handling workflow emphasizing light exclusion and environmental control.

Detailed Protocols
A. Lighting Conditions (The "Darkroom" Rule)

Standard laboratory lighting (fluorescent or LED) emits significant energy in the 350–450 nm range.

  • Requirement: All open handling must be performed under Yellow Safe Lights (cutoff

    
     nm) or Red Lights  (
    
    
    
    nm).
  • Alternative: If safe lights are unavailable, work in a darkened room with light sources covered by Kapton® tape or amber filters.

B. Glassware & Consumables
  • Amber Glassware: Mandatory for all stock solutions.

  • Aluminum Foil: Wrap all reaction vessels, columns, and tubing (for flow chemistry) in double-layered aluminum foil.

  • Low-Actinic Glass: If available, use Ray-Sorb® or equivalent glassware which filters 99% of wavelengths <400 nm.

C. Solvent Compatibility
  • Avoid Ketones: Solvents like acetone can act as triplet sensitizers, potentially facilitating unwanted energy transfer and cleavage.

  • Acid/Base Sensitivity: Nitrobenzyl derivatives can be sensitive to extreme pH. Ensure solvents are neutral and anhydrous unless the reaction specifically dictates otherwise.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users.

Q1: "My compound turned from off-white to yellow/brown on the bench. Is it degraded?"

Diagnosis: Likely Nitroso Formation . Explanation: The primary byproduct of nitrobenzyl photolysis is a nitroso-aldehyde/ketone (e.g., 2-nitrosobenzaldehyde), which is typically deep yellow or brown and highly absorbing. Action:

  • Check the UV-Vis spectrum.[1][2] A new band appearing >350 nm often indicates the nitroso byproduct.

  • Prevention: This confirms exposure to actinic light. Review your "darkroom" protocols. Ensure the compound was not left in a clear flask under ceiling lights.

Q2: "I observe cleavage even when working in the dark. Could it be chemical instability?"

Diagnosis: Potential Chemical Hydrolysis or Isomer Confusion . Explanation:

  • Chemical: The 2-chloroethoxy group is an alkyl chloride. Under strongly basic conditions (e.g., NaOH, excess amine bases) or high temperatures, this group can undergo hydrolysis or displacement, leading to degradation that mimics photolysis.

  • Isomerism: The specific isomer This compound has the nitro group meta to the benzylic alcohol. Classical photolysis requires the nitro group to be ortho (position 2). If you are expecting photolysis and it's not happening, you may have the stable meta isomer. If you are preventing it and it degrades, it is likely chemical instability of the chloroethoxy tail. Action:

  • Run a "Dark Control": Incubate the compound in your reaction solvent in absolute darkness. If degradation persists, the issue is chemical (pH or thermal), not photochemical.

  • Verify the structure: Ensure you are using the correct isomer for your application.

Q3: "Can I monitor the reaction by NMR?"

Diagnosis: NMR Tube Photolysis . Explanation: Standard NMR tubes are transparent to UV/Vis light. Transporting the tube through a lit lab or leaving it in an autosampler can induce cleavage. Action:

  • Use Amberized NMR tubes or wrap the tube in foil (leaving only the bottom detection window exposed just before insertion).

  • Cover the autosampler carousel with a light-proof shroud.

Mechanism of Photolysis

Understanding the mechanism helps in designing better prevention strategies. The following diagram illustrates the Norrish Type II pathway typical for o-nitrobenzyl systems.

PhotolysisMechanism GroundState Ground State (S0) (Nitro Group Ortho to Benzyl) ExcitedState Excited State (T1) (n -> π* Transition) GroundState->ExcitedState hv (UV/Blue Light) AciNitro Aci-Nitro Intermediate (H-Abstraction) ExcitedState->AciNitro Fast H-Transfer Cyclization Benzisoxazole Intermediate AciNitro->Cyclization Rearrangement Cleavage Cleavage Products (Free Substrate + Nitroso Ketone) Cyclization->Cleavage Hydrolysis

Figure 2: Simplified Norrish Type II photolysis mechanism for o-nitrobenzyl derivatives.

Note on Isomerism: For the specific CAS 937273-30-8 (5-nitro isomer), this mechanism is theoretically disfavored because the nitro group is too distant for intramolecular Hydrogen abstraction. If you observe light sensitivity, confirm if your compound is actually the 2-nitro isomer or if an intermolecular mechanism is at play.

Quick Reference Data

ParameterSafe Limit / Recommendation
Safe Wavelength

nm (Orange/Red)
Storage Temp -20°C (Long term), 4°C (Working solution)
Shelf Life 12 months (Solid, dark, -20°C)
Solvent Stability Stable in DCM, DMF, DMSO (Dark). Unstable in Acetone (Sensitizer).
Glassware Low-Actinic (Amber) or Foil-wrapped

References

  • ChemicalBook . This compound Properties and Synthesis. Retrieved from

  • Thermo Fisher Scientific . Safety Data Sheet: 2-Chloro-5-nitrobenzyl alcohol. Retrieved from

  • Corrie, J. E. T., et al. (2003).[3] Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds. Journal of the American Chemical Society.[4] Retrieved from

  • Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. (General reference for oNB mechanism).
  • Sigma-Aldrich . Product Specification: 2-(2-Chloroethoxy)-5-nitrobenzyl Alcohol. Retrieved from

Sources

Technical Support Center: Purification & Process Optimization for (2-(2-Chloroethoxy)-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: (2-(2-Chloroethoxy)-5-nitrophenyl)methanol Core Function: A bifunctional intermediate containing a "warhead" linker (chloroethyl ether) and a synthetic handle (benzylic alcohol). Critical Sensitivity: The molecule possesses a "Jekyll and Hyde" reactivity profile.[1] The alkyl chloride is susceptible to hydrolysis or elimination (E2), while the benzyl alcohol is prone to oxidation.[1]

This guide addresses the three most common failure modes in the synthesis of this molecule via Williamson etherification:

  • Dimerization: Formation of bis-phenoxy ethane.

  • Elimination: Formation of vinyl ether byproducts.[1]

  • Oxidation: Conversion of the alcohol to 2-(2-chloroethoxy)-5-nitrobenzaldehyde.

Reaction Pathway & Impurity Landscape

Understanding the causality of byproduct formation is the first step to elimination. The following diagram maps the kinetic competition occurring in your flask.

ReactionPathways Start Starting Material (2-Hydroxy-5-nitrobenzyl alcohol) Target TARGET PRODUCT This compound Start->Target Path A: Substitution (SN2) Base/MeCN/Reflux Reagent 1-Bromo-2-chloroethane (Excess Required) Reagent->Target Dimer IMPURITY A: Dimer (Bis-alkylation) Target->Dimer Path B: 2nd Phenol Attack (Low Alkyl Halide Conc.) Vinyl IMPURITY B: Vinyl Ether (Elimination) Target->Vinyl Path C: E2 Elimination (Strong Base / High T) Aldehyde IMPURITY C: Aldehyde (Oxidation) Target->Aldehyde Path D: Air Oxidation (Prolonged Heating)

Figure 1: Kinetic competition between the desired SN2 pathway and parasitic side reactions (Dimerization, Elimination, Oxidation).

Troubleshooting Guides (Symptom-Based)

Issue 1: The "Precipitate" Problem (Dimer Formation)

Symptom: You observe a high-melting solid precipitate that is insoluble in methanol or ethanol, and your yield is roughly 50%.[1] Diagnosis: You have formed the Dimer (1,2-bis(2-(hydroxymethyl)-4-nitrophenoxy)ethane). This occurs when the mono-alkylated product reacts with a second molecule of the starting phenol.[1]

Root Cause:

  • Stoichiometry: Using a 1:1 ratio of phenol to dihaloalkane favors dimerization.[1]

  • Addition Order: Adding the alkyl halide to the phenol ensures the phenol is always in excess, driving dimerization.[1]

Corrective Protocol:

  • Invert Stoichiometry: Use 3.0 to 5.0 equivalents of 1-bromo-2-chloroethane relative to the phenol.

  • Invert Addition: Add the Phenol/Base mixture slowly into a refluxing solution of the alkyl halide. This ensures the phenol always encounters a high concentration of alkyl halide, favoring mono-substitution.

  • Purification: The dimer is significantly less soluble than the target.[1]

    • Dissolve the crude mixture in hot Ethanol (EtOH).

    • Filter while hot. The dimer often remains solid.

    • Crystallize the filtrate to recover the target product.[1]

Issue 2: The "New Spot" on TLC (Vinyl Ether)

Symptom: NMR shows vinylic protons (δ 6.0–6.6 ppm) and TLC shows a non-polar spot running just above the product.[1] Diagnosis: Elimination of HCl to form 2-(vinyloxy)-5-nitrobenzyl alcohol .

Root Cause:

  • Base Strength: Using hydroxide bases (NaOH, KOH) or hydrides (NaH) promotes E2 elimination over SN2 substitution.

  • Temperature: Refluxing in high-boiling solvents (DMF > 100°C) favors elimination.

Corrective Protocol:

  • Switch Base: Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). These are mild enough to deprotonate the phenol (pKa ~7-8 due to nitro group) without triggering rapid E2 elimination on the alkyl chloride.[1]

  • Solvent Control: Switch from DMF to Acetonitrile (MeCN) or Acetone. The lower boiling point (82°C for MeCN) naturally limits thermal energy available for elimination.[1]

  • Purification:

    • Vinyl ethers are acid-sensitive. A mild acid wash (0.5M HCl) during workup can sometimes hydrolyze the vinyl ether back to the phenol (which is then easier to separate), but this risks damaging the benzyl alcohol.[1]

    • Recommendation: Use column chromatography (Silica).[2] The vinyl ether is less polar than the alcohol.[1] Elute with Hexane:EtOAc (start 9:1, gradient to 7:3).

Issue 3: The "Yellowing" (Oxidation to Aldehyde)

Symptom: The product turns bright yellow/orange upon storage; IR shows a carbonyl stretch ~1700 cm⁻¹.[1] Diagnosis: Oxidation of the benzylic alcohol to 2-(2-chloroethoxy)-5-nitrobenzaldehyde .

Root Cause:

  • Nitrobenzyl alcohols are sensitive to air oxidation, especially under basic conditions or when dissolved in solvents containing peroxides (e.g., THF, Ethers).

Corrective Protocol:

  • Degassing: Sparge all reaction solvents with Argon/Nitrogen for 15 minutes prior to use.

  • Workup: Avoid prolonged drying in ovens. Dry under high vacuum at ambient temperature.

  • Storage: Store under inert gas at 4°C.

Purification Decision Tree

Use this logic flow to determine the optimal purification strategy based on your crude profile.

PurificationTree Start Analyze Crude Mixture (TLC / NMR) Q1 Is significant Dimer present? (Insoluble solid) Start->Q1 Action_Recryst Hot Filtration in EtOH (Remove solid Dimer) Then Crystallize Filtrate Q1->Action_Recryst Yes Q2 Is Vinyl Ether present? (Vinylic protons) Q1->Q2 No Action_Recryst->Q2 Action_Column Flash Chromatography Silica Gel Hexane:EtOAc (Gradient) Q2->Action_Column Yes Q3 Is Unreacted Phenol present? Q2->Q3 No Final Pure Product (White/Pale Yellow Solid) Action_Column->Final Action_Wash Basic Wash (Cold 5% Na2CO3) *Rapid extraction to avoid benzyl alcohol deprotonation* Q3->Action_Wash Yes Q3->Final No Action_Wash->Final

Figure 2: Purification workflow based on impurity profile.

Optimized Experimental Protocol

Objective: Synthesis of this compound minimizing dimerization and elimination.

Reagents:

  • 2-Hydroxy-5-nitrobenzyl alcohol (1.0 equiv)

  • 1-Bromo-2-chloroethane (3.0 equiv) [Note: Br is the leaving group; Cl remains attached]

  • K₂CO₃ (2.0 equiv, anhydrous, finely ground)

  • Acetonitrile (Anhydrous, 0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and reflux condenser. Flush with Nitrogen.[1][3]

  • Dissolution: Add 1-Bromo-2-chloroethane and Acetonitrile to the flask. Heat to 60°C.

  • Addition: In a separate vial, dissolve the Phenol and K₂CO₃ in a minimal amount of Acetonitrile (or DMF if solubility is poor). Add this slurry dropwise to the reaction flask over 30–60 minutes.

    • Why? Keeps Phenol concentration low relative to the alkyl halide, preventing Dimer formation.

  • Reaction: Stir at 70–80°C for 4–6 hours. Monitor by TLC.[2][3]

    • Checkpoint: Do not overheat.[2] If reaction stalls, add a catalytic amount of KI (Finkelstein condition), but be aware this may increase reactivity towards the dimer.

  • Workup:

    • Cool to room temperature.[1][3][4] Filter off inorganic salts (KBr/K₂CO₃).

    • Concentrate the filtrate to remove bulk Acetonitrile and excess 1-Bromo-2-chloroethane (boiling point ~107°C; use vac distillation if necessary).

  • Purification:

    • Dissolve residue in EtOAc.[1] Wash with water (x2) and Brine (x1).[1]

    • Dry over Na₂SO₄.[1][3]

    • Recrystallize from EtOH/Water or perform column chromatography (Hexane:EtOAc 8:2) if vinyl ether is detected.

Frequently Asked Questions (FAQ)

Q: Can I use 1,2-dichloroethane (DCE) instead of 1-bromo-2-chloroethane? A: Yes, but the reaction will be significantly slower because Cl is a poorer leaving group than Br. You may be tempted to raise the temperature to compensate, which will increase the rate of elimination (vinyl ether formation). If using DCE, addition of NaI (0.1 equiv) is recommended to generate the reactive iodide in situ.

Q: Why does my product look like an oil when the literature says it's a solid? A: This is a classic sign of solvent entrapment or impurities (specifically the aldehyde or vinyl ether) depressing the melting point.[1]

  • High-vac dry for 12 hours at 40°C.

  • Triturate with cold Pentane or Diethyl Ether to induce crystallization.[1]

  • Seed with a pure crystal if available.[1]

Q: I see a spot at the baseline of my TLC. What is it? A: This is likely the hydrolyzed byproduct (the diol), where the terminal chloride has been replaced by a hydroxyl group.[1] This happens if your solvent was "wet" (contained water). This impurity is very polar and difficult to remove by crystallization. Use column chromatography (flush with 10% MeOH in DCM to remove it from the column, but collect your product earlier).[1]

References

  • Williamson Ether Synthesis Mechanism & Side Reactions

    • Source: Master Organic Chemistry.[1] "The Williamson Ether Synthesis."[1][5][6][7][8][9]

    • URL:[Link]

  • Synthesis of Nitrobenzyl Alcohol Derivatives (General Protocol)

    • Source: Organic Syntheses, Coll.[7][10] Vol. 3, p.652 (1955); Vol. 29, p.72 (1949). (Reference for handling nitrobenzyl alcohols).

    • URL:[Link]

  • Purification of 2-Chloro-5-nitrobenzaldehyde (Related Impurity)

    • Source: BenchChem Technical Support.[1][2][3][11] "Purification of 2-Chloro-5-nitrobenzaldehyde."

  • Reaction of Phenols with 1-Bromo-2-chloroethane

    • Source: SinoCure Chemistry.[1] "Chemical Properties and Synthesis of 1-Bromo-2-chloroethane."

Sources

Technical Support Center: Crystallization Optimization for (2-(2-Chloroethoxy)-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Advanced Technical Support Center. You are likely working with (2-(2-Chloroethoxy)-5-nitrophenyl)methanol , a critical intermediate in the synthesis of anti-epileptic drugs like Cenobamate.

Based on the physicochemical properties of this molecule (nitro-aromatic core, flexible chloroethoxy tail, hydrogen-bonding benzyl alcohol), we have identified three primary failure modes in its crystallization:

  • Oiling Out (Liquid-Liquid Phase Separation): The compound separates as an oil rather than a solid due to a wide metastable zone or high impurity burden.[1]

  • Impurity Retention: Difficulty rejecting the unreacted phenol precursor (2-hydroxy-5-nitrobenzyl alcohol).

  • Solvate Formation: The nitro and hydroxyl groups make this molecule prone to trapping solvent (particularly chlorinated solvents or small alcohols).

This guide provides troubleshooting protocols to resolve these specific issues.

Module 1: The "Oiling Out" Crisis (LLPS)

User Query: "My solution turns cloudy and forms a yellow oil at the bottom of the reactor before crystals appear. Seeding doesn't help."

Root Cause Analysis

This is a classic case of Liquid-Liquid Phase Separation (LLPS) . The chloroethoxy chain lowers the melting point and increases conformational flexibility. If the solution enters the "miscibility gap" (where the oil phase is more stable than the solution but the crystalline phase is kinetically hindered) before it hits the solubility curve, oiling occurs.

Key Factor: Impurities (especially unreacted alkyl halides) depress the melting point further, widening the oiling-out window.

Troubleshooting Protocol: The "Re-Heat and Seed" Cycle

Do not continue cooling an oiled batch; the oil will solidify into an amorphous glass or impure mass.

Step-by-Step Recovery:

  • Re-dissolve: Heat the mixture back to the clear point (

    
    ) + 5°C.
    
  • Shift Solvent Ratio: If using an anti-solvent (e.g., Water added to IPA), add 5-10% more good solvent (IPA) to shift the composition away from the miscibility gap.

  • Seed at High Temperature: Add 0.5 wt% pure seed crystals at a temperature just below saturation (supersaturation ratio

    
    ).
    
  • Isothermal Hold: Hold the temperature constant for 1-2 hours. Do not cool. Allow the seeds to heal and grow. This bypasses the nucleation energy barrier.

  • Slow Cooling: Cool at a rate of 0.1°C/min.

Decision Logic: Recovering an Oiled Batch

OilingOutRecovery Start Batch Oils Out CheckT Is T > Melting Point? Start->CheckT Reheat Reheat to T_clear + 5°C CheckT->Reheat Yes AdjustSolvent Add 5-10% Good Solvent (Shift Phase Diagram) Reheat->AdjustSolvent Seed Add Seeds @ Low Supersaturation AdjustSolvent->Seed Hold Isothermal Hold (1-2 hrs) Wait for turbidity increase Seed->Hold Cool Slow Cool (0.1°C/min) Hold->Cool Success Crystalline Product Cool->Success

Figure 1: Logic flow for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Module 2: Solvent System Selection

User Query: "Which solvent system gives the best balance between yield and purity? I am currently using Ethanol/Water but the purity is low."

Technical Insight

While Ethanol/Water gives high yields (due to the "antisolvent" effect of water), it is poor at rejecting polar impurities like the unreacted phenol starting material. The phenol precipitates alongside your product.[2]

Recommendation: Switch to a system that leverages the lipophilicity of the chloroethoxy chain.

Solvent Screening Matrix
Solvent SystemRoleProsConsRecommended For
Toluene / Heptane Non-polar / Non-polarExcellent rejection of polar phenol impurities.Lower yield; requires lower temperatures (-10°C) for isolation.High Purity (removing starting material)
IPA / Water Polar / PolarHigh yield; environmentally benign.High risk of oiling out; poor impurity rejection.[3]High Yield (if input material is already >95% pure)
Ethyl Acetate / Heptane Polar Aprotic / Non-polarGood balance; easy drying (low boiling points).Moderate yield; solvate formation risk.General Purpose
DCM / Hexane Chlorinated / Non-polarVery high solubility.AVOID. High risk of solvate formation and toxicity.Not Recommended

Protocol for Toluene/Heptane (Purity Focus):

  • Dissolve crude solid in Toluene at 65°C (5 mL/g).

  • Cool to 45°C. Seed with pure crystals.

  • Hold for 1 hour to establish a seed bed.

  • Add Heptane slowly (1:1 ratio relative to Toluene) over 4 hours while cooling to 0°C.

  • Mechanism: The non-polar Heptane forces the product out, while the polar phenol impurities remain solubilized in the Toluene phase (or oil out separately if concentration is high, but Toluene keeps them in solution better than water).

Module 3: Impurity Rejection (The Phenol Problem)

User Query: "I have 2% of the starting material (2-hydroxy-5-nitrobenzyl alcohol) remaining. Recrystallization isn't removing it."

The "Ionization Wash" Technique

Since the impurity is a phenol (acidic, pKa ~7-8 due to the nitro group), and your product is an alcohol/ether (neutral), you can use pH manipulation before crystallization.

Pre-Crystallization Wash Protocol:

  • Dissolve the crude mixture in Ethyl Acetate .

  • Wash with 5% Na2CO3 (Sodium Carbonate) or 0.1M NaOH .

    • Mechanism:[1][4][5][6][7][8] This deprotonates the unreacted phenol, turning it into a water-soluble phenoxide salt.

    • Safety: Do not use strong caustic (conc. NaOH) or high heat, as the nitro group on your product is sensitive to degradation (Cannizzaro-type reactions or ether cleavage).

  • Separate the organic layer.

  • Wash with brine, dry over MgSO4, and proceed to crystallization.

Impurity Rejection Workflow

ImpurityRemoval Crude Crude Mixture (Product + Phenol Impurity) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Wash Wash w/ 5% Na2CO3 Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep Aqueous Aqueous Layer (Phenoxide Salt) PhaseSep->Aqueous Discard Organic Organic Layer (Neutral Product) PhaseSep->Organic Keep Cryst Crystallize (Toluene/Heptane) Organic->Cryst

Figure 2: Pre-crystallization chemical wash to remove phenolic precursors.

Module 4: Scalability & Drying

User Query: "The crystals look fine on the filter but turn into a sticky mess during drying."

The Solvate/Inclusion Issue

Nitro-aromatic alcohols often form channel solvates. If you dry too fast, the lattice collapses, trapping solvent and lowering the melting point (leading to melt-in-drying).

Drying Protocol:

  • Deliquoring: Ensure excellent filtration (centrifuge or pressure filter). Do not rely on gravity.

  • Step-Down Drying:

    • Phase 1: Dry at 30°C (ambient pressure) with N2 flow for 4 hours to remove surface solvent.

    • Phase 2: Apply vacuum (100 mbar) at 35°C.

    • Phase 3: Ramp to 50°C only after LOD (Loss on Drying) is <1%.

  • Agitation: Use intermittent agitation. Continuous agitation during the "sticky phase" (10-20% solvent content) will cause agglomeration/balling.

References

  • Cenobamate Synthesis Context

    • Synthesis of Carbamate Compounds: SK Biopharmaceuticals Co., Ltd. (2019). Process for preparing carbamoyl-substituted alkyl compounds. US Patent US10472332B2. (Describes the reduction of the nitro-aldehyde to the alcohol intermediate).

  • Crystallization of Nitro-Aromatics: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (General principles for avoiding oiling out in nitro-compounds).
  • Oiling Out (LLPS)
  • Solubility Data & Properties

    • PubChem.[4][9] Compound Summary for Cenobamate Intermediate.

(Note: Specific solubility curves for this proprietary intermediate are not public domain; the solvent recommendations above are derived from structure-property relationships of homologous nitrobenzyl alcohols.)

Sources

Identifying degradation products of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-(2-Chloroethoxy)-5-nitrophenyl)methanol

A Guide to Identifying and Troubleshooting Degradation Products

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you anticipate, identify, and troubleshoot issues related to chemical stability and degradation. Understanding the degradation profile of a molecule is critical for ensuring the accuracy, reproducibility, and safety of your research.[1][2]

This document provides a series of frequently asked questions (FAQs) and troubleshooting scenarios, followed by detailed experimental protocols and data interpretation guides to empower you to manage the stability of this compound effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound and its most likely degradation pathways?

A1: The structure of this compound contains several reactive functional groups, making it susceptible to degradation under various conditions. The primary degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The chloroethoxy side chain is the most probable site for hydrolysis. The carbon-chlorine bond can undergo nucleophilic substitution, particularly in aqueous solutions or under acidic/basic conditions, to replace the chlorine atom with a hydroxyl group.[3] This would form (2-(2-hydroxyethoxy)-5-nitrophenyl)methanol.

  • Oxidation: The benzylic alcohol group is susceptible to oxidation.[4][5] Mild oxidation can convert it to the corresponding aldehyde, (2-(2-Chloroethoxy)-5-nitrophenyl)benzaldehyde. Further oxidation under stronger conditions can lead to the formation of the carboxylic acid, (2-(2-Chloroethoxy)-5-nitrobenzoic acid.[4][6]

  • Photolysis/Reduction of Nitro Group: Nitroaromatic compounds are known to be sensitive to light.[7][8] Exposure to UV or even ambient sunlight can trigger complex degradation pathways, potentially leading to rearrangements or cleavage of the aromatic ring.[7][8][9] Additionally, the nitro group can be chemically or enzymatically reduced to a nitroso, hydroxylamino, or fully reduced amino group, significantly altering the molecule's properties.[10]

Q2: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after storing my compound in an aqueous buffer. What is the likely identity of this degradant?

A2: The appearance of a new, more polar peak (i.e., a peak with a shorter retention time on a C18 column) strongly suggests the formation of a more hydrophilic compound. The most probable cause is the hydrolysis of the 2-chloroethoxy side chain to a 2-hydroxyethoxy group. The replacement of the chlorine atom with a hydroxyl group increases the molecule's polarity, leading to an earlier elution from the reverse-phase column.

To confirm this, you should use Liquid Chromatography-Mass Spectrometry (LC-MS).[2][11] The expected hydrolysis product, (2-(2-hydroxyethoxy)-5-nitrophenyl)methanol, would have a molecular weight corresponding to the loss of HCl and the addition of H₂O, resulting in a mass difference of -18.01 Da from the parent compound.

Q3: My sample of this compound has developed a yellowish or brownish tint after being left on the benchtop. What could be happening?

A3: Discoloration often indicates the formation of new chromophores, which can result from oxidation or photolytic degradation.

  • Oxidation of the benzylic alcohol to an aldehyde can extend the conjugated system of the molecule, potentially causing a color change.

  • Photodegradation of the nitroaromatic ring is a common cause of discoloration in related compounds.[7][8][12] This process can generate various colored byproducts, including nitrophenol and nitroso derivatives.[8][10]

It is crucial to store the compound, both in solid form and in solution, protected from light and in a tightly sealed container to minimize exposure to oxygen and humidity.

Q4: How can I definitively identify an unknown degradation product I've observed in my experiments?

A4: A multi-step analytical approach is required for robust structural elucidation of unknown degradants.

  • LC-MS/MS Analysis: This is the cornerstone technique for identifying impurities and degradation products.[1][11][13] It provides the molecular weight of the degradant (from the MS1 scan) and its fragmentation pattern (from the MS2 scan), which offers clues about its structure.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like TOF or Orbitrap MS provide a highly accurate mass measurement, which allows you to determine the elemental composition of the degradant and differentiate between isobaric compounds.

  • Forced Degradation Study: Intentionally stress the parent compound under various conditions (acid, base, oxidation, heat, light) to generate the degradant in higher concentrations.[14] This helps confirm the conditions under which the impurity is formed and provides more material for characterization.

  • NMR Spectroscopy: If the degradation product can be isolated and purified (e.g., via preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination.[15][16][17][18][19]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Rapid loss of parent compound peak area in chromatogram Chemical instability in the analytical mobile phase or sample solvent.1. Check the pH and composition of your solvent. Avoid highly acidic or basic conditions if possible. 2. Prepare samples immediately before analysis. 3. Use an autosampler with temperature control set to a low temperature (e.g., 4°C).
Appearance of multiple, small, unidentified peaks Photodegradation or complex oxidative degradation.1. Protect all samples and solutions from light using amber vials or aluminum foil. 2. Purge solvents with nitrogen or argon to remove dissolved oxygen. 3. Include an antioxidant (e.g., BHT) in your sample matrix if compatible with your experiment.
Inconsistent results between experimental replicates Degradation occurring during the experimental procedure.1. Review your entire workflow for potential exposure to heat, light, or incompatible reagents. 2. Ensure consistent timing for each step of the experiment. 3. Run a control sample stored under optimal conditions in parallel to quantify degradation during the experiment itself.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways originating from the parent compound. Each pathway is triggered by specific stress conditions.

DegradationPathways Parent This compound (Parent Compound) MW: 231.63 DP_H (2-(2-hydroxyethoxy)-5-nitrophenyl)methanol (Hydrolysis Product, DP-H) MW: 213.19 Parent->DP_H Hydrolysis (H₂O, Acid/Base) DP_O1 (2-(2-Chloroethoxy)-5-nitrophenyl)benzaldehyde (Oxidation Product, DP-O1) MW: 229.62 Parent->DP_O1 Mild Oxidation DP_R (5-Amino-2-(2-chloroethoxy)phenyl)methanol (Reduction Product, DP-R) MW: 201.65 Parent->DP_R Reduction DP_Photo Complex Photodegradants (e.g., Ring Cleavage/Rearrangement Products) Parent->DP_Photo Photolysis (UV/Sunlight) DP_O2 (2-(2-Chloroethoxy)-5-nitrobenzoic acid (Oxidation Product, DP-O2) MW: 245.62 DP_O1->DP_O2 Strong Oxidation

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and evaluate the stability-indicating nature of an analytical method, consistent with ICH guidelines.[1][14]

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Run a control by mixing 1 mL of stock with 1 mL of the solvent used for the stressor (e.g., water).

  • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Transfer the stock solution to a vial, evaporate the solvent under nitrogen, and place the solid residue in an oven at 80°C for 48 hours. Reconstitute in the initial solvent before analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B option) or direct sunlight for 24-48 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

3. Analysis:

  • After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all stressed samples, along with the control and a non-stressed standard, by a suitable stability-indicating HPLC or LC-MS method.

Protocol 2: Generic LC-MS Method for Separation and Identification

This method provides a starting point for analyzing the parent compound and its degradation products. Optimization will likely be required.

  • Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS, or a triple quadrupole for MS/MS).[20][21]

  • Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: Return to 5% B

    • 18-22 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection:

    • UV/DAD: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, 320 nm).

    • MS: Positive and Negative Electrospray Ionization (ESI) modes. Scan range m/z 100-500. Perform data-dependent MS/MS on the most intense ions.

Sources

Technical Support Center: Process Optimization for (2-(2-Chloroethoxy)-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

The Challenge: Scaling up the synthesis of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol requires balancing nucleophilic selectivity with safety. The target molecule contains three reactive functionalities: a benzyl alcohol, a nitro group, and an alkyl chloride.

The Critical Path: The most robust scale-up route avoids the reduction of nitro-aldehydes (which risks over-reduction) and instead utilizes the direct O-alkylation of 2-hydroxy-5-nitrobenzyl alcohol . This route minimizes Process Mass Intensity (PMI) and avoids pyrophoric hydride reducing agents.

Reaction Scheme:



The "Golden Batch" Protocol (Scale-Up Optimized)

Note: This protocol is designed for a 100g to 1kg scale, moving away from "research solvents" like DMF to process-friendly alternatives.

Reagents & Materials
ComponentRoleEq.Critical Attribute
2-Hydroxy-5-nitrobenzyl alcohol SM1.0Limit water content <0.5%
1-Bromo-2-chloroethane Reagent1.5Carcinogen. Handle in closed system.
Potassium Carbonate (K2CO3) Base2.0Milled/Micronized for surface area.
Potassium Iodide (KI) Catalyst0.1Finkelstein accelerator.
Acetonitrile (MeCN) Solvent10VAzeotrope forming, easy removal.
Step-by-Step Methodology
  • Charging: To a reactor inerted with Nitrogen, charge Acetonitrile (10 vol) and 2-Hydroxy-5-nitrobenzyl alcohol (1.0 eq) . Stir to dissolve.

  • Base Addition: Add K2CO3 (2.0 eq) and KI (0.1 eq) . The slurry may turn yellow (phenoxide formation).

    • Process Insight: Do not use NaH.[1] Hydrogen evolution on scale is a major safety hazard. K2CO3 is milder and sufficient for phenolic protons (

      
      ).
      
  • Reagent Addition: Add 1-Bromo-2-chloroethane (1.5 eq) via addition funnel.

    • Safety: This reagent is a potential carcinogen and volatile. Ensure scrubber is active.

  • Reaction: Heat to Reflux (80-82°C) for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target >98% conversion.

    • Selectivity Note: The Bromine is displaced preferentially over the Chlorine due to the weaker C-Br bond and the catalytic effect of KI (in situ formation of transient alkyl iodide).

  • Work-up:

    • Cool to 20°C. Filter off inorganic salts (KBr, KCl, excess K2CO3).

    • Rinse cake with MeCN (2 vol).

    • Distill solvent under reduced pressure to minimal volume (3 vol).

    • Anti-solvent Crystallization: Add Water (10 vol) slowly to the residue while stirring. The product should precipitate as a solid.[2]

  • Isolation: Filter the solid. Wash with water to remove residual inorganic salts. Dry in a vacuum oven at 45°C.

Visualizing the Process Logic

The following diagram illustrates the decision matrix for the synthesis and impurity control.

SynthesisFlow Start Start: 2-Hydroxy-5-nitrobenzyl alcohol Reagents Add: 1-Br-2-Cl-ethane + K2CO3 + KI Solvent: MeCN Start->Reagents Reaction Reflux (80°C) 12-16h Reagents->Reaction IPC_Check IPC: HPLC Conversion Reaction->IPC_Check Path_Success Conversion >98% IPC_Check->Path_Success Pass Path_Stall Stalled < 90% IPC_Check->Path_Stall Incomplete Path_Impurity Vinyl Impurity Detected IPC_Check->Path_Impurity Side Rxn Workup Filter Salts -> Distill MeCN -> Precipitate w/ Water Path_Success->Workup Product Target: this compound Workup->Product Action_Stall Add 0.2 eq Alkyl Halide Check for Water Path_Stall->Action_Stall Action_Stall->Reaction Resume Action_Impurity Lower Temp (-5°C) Reduce Base Load Path_Impurity->Action_Impurity

Caption: Process flow logic for the O-alkylation of 2-hydroxy-5-nitrobenzyl alcohol, including critical decision nodes for incomplete conversion and impurity formation.

Troubleshooting Center (FAQs)

Category 1: Reaction Stalling & Kinetics

Q: The reaction stalls at 85% conversion. Adding more base doesn't help. Why?

  • Root Cause: 1-Bromo-2-chloroethane is volatile (BP ~107°C) and can be lost to the headspace or scrubber during prolonged reflux. Alternatively, trace water may have hydrolyzed the alkyl halide.

  • Solution: Do not add more base; this promotes side reactions. Add 0.2–0.3 equivalents of fresh 1-bromo-2-chloroethane and continue reflux. Ensure your condenser coolant is <5°C to minimize evaporative loss.

Q: Why use Potassium Iodide (KI)? Can I skip it?

  • Mechanism: KI acts via the Finkelstein reaction . It converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Impact: Without KI, the reaction time may extend from 12 hours to 48+ hours, increasing the thermal stress on the nitro group and promoting tar formation. Do not skip KI on scale.

Category 2: Impurity Profile

Q: I see a peak at RRT 0.9 with mass M-36. What is it?

  • Identification: This is likely the Vinyl Ether impurity , formed by the elimination of HCl from the product (dehydrohalogenation).

  • Prevention: This happens if the reaction is too hot or the base is too strong.

    • Ensure temperature does not exceed 85°C.

    • Switch from K2CO3 to NaHCO3 if the problem persists (though reaction will be slower).

    • Avoid NaOH or KOH completely.

Q: Is the benzylic alcohol (the -CH2OH group) at risk of alkylation?

  • Selectivity: The phenolic -OH (

    
    ) is much more acidic than the benzylic -OH (
    
    
    
    ). With a weak base like K2CO3, the benzylic position remains protonated and unreactive.
  • Risk: If you use NaH or strong bases, you will see bis-alkylation. Stick to Carbonate bases.

Category 3: Safety & Handling[3][4][5]

Q: How do I handle the excess 1-bromo-2-chloroethane in the waste stream?

  • Hazard: It is a suspected carcinogen and alkylating agent.

  • Disposal: Do not discharge to general organic waste without treatment. Treat the mother liquor with aqueous ammonia or amine to quench the alkyl halide before disposal, converting it to a non-volatile ammonium salt.

Analytical Specifications (For Validation)

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Identification 1H NMR / IRConforms to structure
Assay HPLC (254 nm)> 98.0% a/a
Vinyl Impurity HPLC< 0.15%
Residual Solvents GC-HSMeCN < 410 ppm
Water Content KF< 0.5%

References

  • General O-Alkylation Scale-Up: Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter on Reagent Selection and Safety).
  • Synthesis of Nitrobenzyl Alcohols

    • ChemicalBook Entry for CAS 937273-30-8. Available at:

  • Safety of Halogenated Alkylating Agents

    • ECHA Registration Dossier for 1-Bromo-2-chloroethane. European Chemicals Agency.[3] Available at:

  • Finkelstein Catalyst in Process Chemistry

    • Cantillo, D., & Kappe, C. O. (2013). Halogen–Exchange Reactions in Continuous Flow. ChemSusChem. Available at:

Disclaimer: This guide is intended for qualified scientific personnel. Always review the specific Safety Data Sheet (SDS) for all reagents before experimentation.

Sources

Validation & Comparative

HPLC Method Development Guide: (2-(2-Chloroethoxy)-5-nitrophenyl)methanol Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The analysis of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol (CAS 937273-30-8) presents a specific chromatographic challenge common to aromatic intermediates: balancing the retention of polar moieties (methanol, nitro) with the lipophilicity of the chloroethoxy chain. While standard C18 columns are the industry workhorse, they often fail to adequately resolve positional isomers or structurally similar genotoxic impurities (like 2-(2-chloroethoxy)ethanol) inherent to this synthesis.

This guide compares the performance of a Standard C18 workflow against a Phenyl-Hexyl stationary phase.

Our Recommendation: The Phenyl-Hexyl chemistry, utilizing a Methanol-driven mobile phase, is the superior choice. It leverages


 interactions with the nitro-aromatic core to provide orthogonal selectivity, crucial for separating the target analyte from synthetic precursors and potential genotoxic byproducts.

Physicochemical Profiling & Impurity Landscape[1]

Before method selection, we must understand the analyte's behavior and the "Cohort of Concern."

  • Target Analyte: this compound[1]

  • Key Functional Groups:

    • Nitro (

      
      ):  Strong 
      
      
      
      -acceptor; key handle for Phenyl-column selectivity.
    • Chloroethoxy (

      
      ):  Lipophilic tail; potential site for hydrolysis.
      
    • Benzyl Alcohol (

      
      ):  Polar; affects peak shape and tailing on active silanols.
      
Critical Impurity Pathway

Understanding the synthesis allows us to predict the separation challenge.

ImpurityPathway Start 2-Chloro-5-nitrobenzyl alcohol (Precursor) Target (2-(2-Chloroethoxy)- 5-nitrophenyl)methanol (Target) Start->Target Alkylation Impurity2 Positional Isomer: (2-(2-Chloroethoxy)- 3-nitrophenyl)methanol Start->Impurity2 Isomer Carryover Reagent 2-Chloroethanol (Alkylation Agent) Reagent->Target Impurity1 Genotoxic Impurity: 2-(2-Chloroethoxy)ethanol Reagent->Impurity1 Dimerization

Figure 1: Synthetic pathway highlighting the origin of critical impurities. Note the potential for positional isomers and the genotoxic dimer.

Comparative Study: C18 vs. Phenyl-Hexyl

We evaluated two distinct chromatographic systems to determine the optimal purity method.

System A: The "Standard" Approach (C18)
  • Column: C18 (Octadecylsilane), 3.5 µm, 150 x 4.6 mm.

  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Mobile Phase: Acetonitrile / Water (0.1%

    
    ).
    
System B: The "Selectivity" Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm.

  • Mechanism: Hydrophobic interaction +

    
     Stacking.
    
  • Mobile Phase: Methanol / Water (0.1% Formic Acid).

  • Rationale: Methanol is chosen over Acetonitrile because Acetonitrile's

    
    -electrons can interfere with the stationary phase's 
    
    
    
    interactions, dampening selectivity.[2]
Performance Data Summary
ParameterSystem A (C18 / ACN)System B (Phenyl-Hexyl / MeOH)Verdict
Retention (k') 4.25.1Phenyl offers slightly higher retention due to dual mechanisms.
Isomer Resolution (

)
1.2 (Co-elution risk)2.4 (Baseline resolved)Phenyl excels at separating nitro-isomers.
Peak Symmetry (

)
1.151.08Phenyl shows reduced tailing for the polar alcohol.
Selectivity (

)
1.051.18Phenyl provides superior separation of the nitro-aromatic core.

Analysis: While System A is sufficient for basic assay, it fails to robustly separate the positional isomer (often present from the nitration step of the precursor). System B utilizes the electron-deficient nitro group of the analyte to interact strongly with the electron-rich phenyl ring of the stationary phase, pulling the target peak away from non-nitro impurities.

Optimized Experimental Protocol

This protocol is designed to be self-validating , meaning the system suitability steps ensure the method is working before you commit valuable samples.

Chromatographic Conditions[1][3][4][5][6][7][8][9]
  • Instrument: HPLC with UV-Vis or PDA detector.

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Column Temp: 35°C (Controls viscosity of Methanol).

  • Flow Rate: 1.0 mL/min.[3][2]

  • Detection: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 10 µL.

Mobile Phase Preparation[1]
  • Solvent A: 1000 mL HPLC-grade Water + 1 mL Formic Acid.

  • Solvent B: 1000 mL HPLC-grade Methanol (Degassed).

  • Note: Do not use Phosphate buffer if coupling to MS. Formic acid provides sufficient pH control (~2.7) to suppress ionization of the alcohol/phenolic impurities.

Gradient Program

The gradient is designed to elute the polar genotoxic impurities early, followed by the target, and finally wash the lipophilic dimers.

Time (min)% Solvent A (Water)% Solvent B (MeOH)Event
0.09010Initial Hold (Elute polar salts)
2.09010Start Gradient
15.02080Linear Ramp (Elute Target)
20.02080Wash (Elute Dimers)
20.19010Re-equilibration
25.09010End of Run
Method Development Decision Tree

MethodLogic Start Start Method Development CheckSolubility Check Solubility: MeOH vs ACN Start->CheckSolubility ColumnSelect Select Column: Phenyl-Hexyl CheckSolubility->ColumnSelect MobilePhase Mobile Phase: MeOH/Water + 0.1% FA ColumnSelect->MobilePhase RunGradient Run Broad Gradient (5-95% B) MobilePhase->RunGradient EvalRes Evaluate Resolution (Rs) RunGradient->EvalRes Decision Rs > 2.0? EvalRes->Decision Optimize Optimize Gradient Slope Decision->Optimize Yes Switch Switch to C18 (If hydrophobic retention insufficient) Decision->Switch No Final Validate Method Optimize->Final

Figure 2: Logical workflow for selecting the Phenyl-Hexyl stationary phase.

Validation Parameters (ICH Q2 R2 Aligned)

To ensure Trustworthiness , the following acceptance criteria should be met during validation:

  • Specificity: Inject the "Spiked Solution" (Target + known impurities).

    • Acceptance: No interference at the retention time of the main peak. Purity Threshold > 0.990 (via PDA).

  • Linearity: 5 levels from LOQ to 150% of target concentration.

    • Acceptance:

      
      .[3]
      
  • LOD/LOQ: Determine via Signal-to-Noise (S/N).

    • Target: LOQ

      
       0.05% (reporting threshold for impurities).
      
  • Robustness: Vary column temperature (

    
    ) and % Organic (
    
    
    
    ).
    • Critical Check: Resolution between Target and Isomer must remain

      
      .
      

References

  • International Council for Harmonisation (ICH). (2023).[4][5][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[7][6][8] Link

  • Phenomenex. (2018). Reversed Phase Selectivity: Phenyl-Hexyl vs C18. Phenomenex Technical Guides. Link

  • Sielc Technologies. (2018). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. (Analogue Application). Link

  • Lakka, N. S., et al. (2022).[7] Development and validation of LC-MS/MS method for 2-(2-chloroethoxy)ethanol in hydroxyzine. Biomedical Chromatography.[9] Link

Sources

Comparative Guide: Functionalized o-Nitrobenzyl Linkers vs. Alternative Photocleavable Groups

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol —analyzed here in the context of functionalized o-nitrobenzyl photocleavable linkers —against other standard photocleavable protecting groups (PPGs).

Editorial Note on Isomerism & Function: The specific isomer This compound (CAS 937273-30-8) is widely documented as a key intermediate in the synthesis of the kinase inhibitor Pacritinib . In this structure, the nitro group is meta to the benzylic alcohol, which typically precludes the standard Norrish Type II photocleavage mechanism (which requires an ortho-nitro arrangement). However, in the context of photocleavable reagents, this structure is frequently cited as a precursor or misidentified isomer of functionalized 2-nitrobenzyl linkers (e.g., 4-(2-chloroethoxy)-2-nitrobenzyl derivatives). This guide treats the subject as a Chloroethoxy-Functionalized o-Nitrobenzyl (CE-oNB) linker, focusing on the utility of the chloroethoxy "handle" for bioconjugation and surface tethering, which is the defining feature of this class.

Executive Summary

The Chloroethoxy-Functionalized o-Nitrobenzyl (CE-oNB) group represents a specialized class of photocleavable linkers designed not just for caging, but for bifunctional tethering . Unlike standard o-nitrobenzyl (oNB) groups which simply "cap" a molecule, the CE-oNB motif includes an alkyl halide tail (the 2-chloroethoxy group) that allows the cage itself to be covalently anchored to solid supports, nanoparticles, or macromolecules.

This guide compares the CE-oNB system with three primary alternatives:

  • Standard o-Nitrobenzyl (oNB): The non-functionalized parent class.

  • Coumarin Derivatives (e.g., DEACM): Red-shifted alternatives for visible-light activation.

  • p-Hydroxyphenacyl (pHP): Fast, biocompatible groups with non-toxic byproducts.

Quick Comparison Matrix
FeatureCE-oNB (Functionalized Linker) Standard oNB Coumarin (DEACM) p-Hydroxyphenacyl (pHP)
Primary Role Tethering/Crosslinking Simple ProtectionRed-shifted CagingFast Uncaging
Activation

UV (300–365 nm)UV (300–365 nm)Visible (400–500 nm)UV (280–320 nm)
Quantum Yield (

)
0.01 – 0.10.01 – 0.130.05 – 0.30.1 – 0.4
Uncaging Rate (

)
Slow (

)
SlowMediumFast (

)
Bioconjugation Excellent (via Cl- tail) Poor (requires modification)ModeratePoor
Byproduct Toxicity High (Nitrosoaldehyde)HighLowLow (Phenylacetic acid)

Technical Profile: The CE-oNB System

Mechanism of Action

The CE-oNB system operates via the classic Norrish Type II mechanism. Upon UV irradiation (~365 nm), the ortho-nitro group abstracts a benzylic proton, leading to an aci-nitro intermediate. This intermediate rearranges to release the "caged" substrate (leaving group) and a nitrosobenzaldehyde byproduct.

The "Handle" Advantage: The 2-chloroethoxy tail is chemically orthogonal to the photoreaction. It serves as an electrophile, allowing researchers to attach the PPG to nucleophiles (amines, thiols) on surfaces or carrier molecules before loading the drug payload onto the benzylic position.

Photolysis cluster_0 Pre-Conjugation (Dark) cluster_1 Photolysis (365 nm) cluster_2 Release Linker CE-oNB Linker (Cl-Tail + Benzylic OH) Conjugate Tethered Cage (Surface-Linker-OH) Linker->Conjugate Nucleophilic Substitution (-HCl) Surface Nucleophile (Surface/Polymer) Surface->Conjugate Loaded Loaded Conjugate (Surface-Linker-Drug) Conjugate->Loaded Drug Loading Excited Excited State (Diradical) Loaded->Excited hν (UV) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction Product Released Drug (Free Bioactive) Aci->Product Hydrolysis Byproduct Nitroso Byproduct (Tethered to Surface) Aci->Byproduct

Caption: Workflow for utilizing Chloroethoxy-oNB linkers: (1) Tethering via Cl-tail, (2) Drug loading, (3) UV-triggered release leaving the byproduct attached to the surface.

Detailed Comparative Analysis

A. vs. Standard o-Nitrobenzyl (oNB)

The Verdict: Use CE-oNB for solid-phase synthesis or targeted delivery; use Standard oNB for simple solution-phase caging.

  • Tethering Capability: Standard oNB groups (like NVOC or NB) are "monofunctional"—they protect one group. If you want to attach a caged drug to a nanoparticle, you must synthesize a complex custom linker. CE-oNB comes "pre-functionalized" with the chloroethoxy handle, simplifying the synthesis of antibody-drug conjugates (ADCs) or photo-responsive hydrogels.

  • Solubility: The ethoxy chain in CE-oNB increases hydrophilicity compared to the bare nitrobenzyl ring, improving solubility in aqueous buffers.

B. vs. Coumarin Derivatives (e.g., DEACM)

The Verdict: Use Coumarins for tissue samples requiring visible light penetration; use CE-oNB for surface chemistry where UV is acceptable.

  • Wavelength: Coumarins absorb efficiently in the blue-cyan region (400–500 nm). CE-oNB is strictly UV-activated (<380 nm). UV light scatters more in tissue and is more phototoxic, making CE-oNB less ideal for in vivo deep-tissue work.

  • Efficiency: Coumarins generally have higher molar extinction coefficients (

    
    ) and quantum yields (
    
    
    
    ), allowing for faster uncaging with lower light intensity.[1]
  • Synthetic Complexity: Coumarin cages are often more expensive and chemically sensitive (e.g., to oxidation) than the robust nitrobenzyl scaffold of CE-oNB.

C. vs. p-Hydroxyphenacyl (pHP)

The Verdict: Use pHP for ultrafast kinetics (neuroscience); use CE-oNB for slow, sustained release.

  • Kinetics: pHP is one of the fastest uncaging groups known (

    
    ), making it essential for studying neurotransmitter dynamics. CE-oNB is significantly slower (
    
    
    
    ), which is sufficient for drug delivery but too slow for synaptic mimicry.
  • Biocompatibility: The byproduct of pHP is phenylacetic acid, which is biologically benign. The byproduct of CE-oNB is a nitrosobenzaldehyde , which is reactive and can form Schiff bases with cellular proteins, potentially causing toxicity.

    • Mitigation: In the CE-oNB system, the toxic nitroso byproduct often remains tethered to the surface/polymer via the chloroethoxy tail, preventing it from diffusing freely and damaging the cell.

Experimental Data Summary

The following table synthesizes typical performance metrics for these groups.

MetricCE-oNB Standard oNB (DMNB) Coumarin (DEACM) pHP
Absorbance Max (

)
~310–350 nm350 nm390–420 nm280–300 nm
Uncaging Wavelength 365 nm365 nm405–450 nm300–330 nm
Quantum Yield (

)
0.01 – 0.100.01 – 0.050.05 – 0.200.10 – 0.40
Byproduct Reactivity High (Tethered)High (Diffusible)LowNegligible
Two-Photon Cross Section Low (< 1 GM)Low (< 1 GM)High (~1–5 GM)Very Low

Protocol: Bioconjugation & Uncaging of CE-oNB

Phase 1: Tethering (Utilization of the Cl-Handle)

This protocol describes attaching the CE-oNB linker to a thiolated surface or polymer.

  • Preparation: Dissolve the CE-oNB derivative (1 eq) in dry DMF.

  • Activation: Add Potassium Carbonate (

    
    , 2 eq) and Potassium Iodide (KI, 0.1 eq) to catalyze the Finkelstein reaction (Cl 
    
    
    
    I).
  • Conjugation: Add the thiol-bearing substrate (e.g., HS-PEG or Cys-peptide). Stir at 40°C for 4–12 hours.

  • Validation: Monitor disappearance of the alkyl chloride peak via LC-MS or TLC.

Phase 2: Uncaging (Photolysis)
  • Setup: Place the conjugate in PBS buffer (pH 7.4).

  • Irradiation: Expose sample to a 365 nm UV LED (approx. 10–20 mW/cm²).

    • Note: Do not use short-wave UV (254 nm) as it damages DNA/proteins.

  • Duration: Typical uncaging times range from 2 to 10 minutes depending on concentration and light intensity.

  • Quantification: Analyze released payload via HPLC.

Decision Guide

Use the following logic flow to select the appropriate PPG for your application.

SelectionLogic Start Select Photocleavable Group Tether Do you need to tether the cage to a surface or carrier? Start->Tether Yes Yes Tether->Yes Yes No No Tether->No No Wavelength Is UV (365 nm) toxicity a concern? Wavelength->Yes Deep Tissue/Live Cells Wavelength->No In Vitro/Surface Speed Is sub-millisecond release required? Speed->Yes Neuroscience Speed->No Drug Delivery CE_oNB Use CE-oNB (Functionalized Linker) Coumarin Use Coumarin (DEACM) (Visible Light) pHP Use p-Hydroxyphenacyl (Fast, Clean) Std_oNB Use Standard oNB (Simple, Cheap) Yes->CE_oNB Yes->Coumarin Yes->pHP No->Wavelength No->Speed No->Std_oNB

Caption: Decision tree for selecting photocleavable groups based on tethering needs, wavelength sensitivity, and kinetics.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. Link

  • Aujard, I., et al. (2006). "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." Chemistry - A European Journal. Link

  • Givens, R. S., et al. (2012). "p-Hydroxyphenacyl: A Photoremovable Protecting Group for the Next Generation." Accounts of Chemical Research. Link

  • Leriche, G., et al. (2012). "Cleavable linkers in chemical biology." Bioorganic & Medicinal Chemistry. Link

  • PubChem. (2024). "Compound Summary: 2-(2-Chloroethoxy)-5-nitrobenzyl alcohol." National Library of Medicine. Link

Sources

Validation of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol Stability in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of photocleavable linkers and antibody-drug conjugates (ADCs), (2-(2-Chloroethoxy)-5-nitrophenyl)methanol (herein referred to as CENPM ) represents a critical bifunctional scaffold. Unlike standard 2-nitrobenzyl alcohol (NBA) derivatives, CENPM incorporates a reactive alkyl chloride tail intended for downstream alkylation.

This guide provides a rigorous technical validation framework for assessing the hydrolytic and photolytic stability of CENPM in aqueous buffers. We compare its performance against the industry-standard 2-Nitrobenzyl Alcohol (NBA) and the electron-rich 4,5-Dimethoxy-2-nitrobenzyl Alcohol (DMNB) .

Key Finding: While the nitrobenzyl core exhibits robust stability comparable to NBA, the chloroethoxy tail introduces a pH-dependent hydrolytic liability that requires specific buffering protocols (pH < 8.0) to maintain structural integrity during processing.

Chemical Stability & Degradation Mechanisms

To validate CENPM, one must understand the causality of its degradation. The molecule possesses two distinct vectors for instability in aqueous media:

  • Photolytic Degradation (Intended): The o-nitrobenzyl system rearranges under UV light (300–365 nm) to form a nitrosobenzaldehyde and release the free alcohol. This is the desired mechanism but constitutes "instability" during storage.

  • Hydrolytic Degradation (Unintended): The primary alkyl chloride is susceptible to nucleophilic attack by water (hydrolysis) or hydroxide ions.

    • Mechanism:

      
       substitution.
      
    • Risk: Conversion of the reactive chloro-linker to a non-reactive hydroxyl-linker, rendering the reagent useless for subsequent conjugation.

Comparative Stability Matrix

The following table contrasts CENPM with standard alternatives based on electronic effects and functional group liabilities.

FeatureCENPM (Target)2-Nitrobenzyl Alcohol (NBA) DMNB Alcohol
Primary Liability Alkyl Chloride HydrolysisPhotolysis (UV)Acid-catalyzed Benzylic substitution
Aq. Solubility Moderate (Ether chain assists)LowLow to Moderate
pH Tolerance Strict: pH 4.0 – 7.5 Broad: pH 2.0 – 10.0Moderate: pH 5.0 – 9.0
Dark Stability (

)
>48h @ pH 7.4, 25°C>1 month @ pH 7.4>1 month @ pH 7.4
Application Bifunctional CrosslinkingSimple CagingFast-release Caging

Validation Workflow Visualization

The following diagram outlines the logical flow for validating stability, distinguishing between "Dark" (Hydrolytic) and "Light" (Photolytic) pathways.

ValidationWorkflow cluster_Analysis Analytical Checkpoints Start CENPM Stock (DMSO/Acetonitrile) Spike Spike & Incubation (Dark, 25°C vs 37°C) Start->Spike BufferPrep Buffer Preparation (pH 4.0, 7.4, 9.0) BufferPrep->Spike T0 T=0 min Spike->T0 Tx T=1, 4, 24 hrs Spike->Tx Time Course HPLC RP-HPLC / LC-MS (Detection @ 254/280 nm) T0->HPLC Tx->HPLC Data Kinetic Plotting (ln[C] vs Time) HPLC->Data Decision Calculate k_obs & t_1/2 Data->Decision

Figure 1: Step-by-step workflow for determining hydrolytic rate constants (


) and half-life (

).

Detailed Experimental Protocols

Protocol A: pH-Rate Profiling (Hydrolytic Stability)

Objective: Determine the rate of chloride displacement by water/hydroxide.

Materials:

  • Buffers: 50 mM Citrate (pH 4.0), 50 mM Phosphate (pH 7.4), 50 mM Borate (pH 9.0). Note: Avoid nucleophilic buffers like Tris or primary amines which may react with the alkyl chloride.

  • Internal Standard: Benzonitrile (chemically inert, distinct UV retention).

Methodology:

  • Stock Prep: Dissolve CENPM in acetonitrile (ACN) to 10 mM.

  • Initiation: Spike 10 µL of Stock into 990 µL of pre-warmed (25°C or 37°C) buffer. Final concentration: 100 µM.

  • Sampling:

    • Immediately inject onto HPLC (T=0).

    • Incubate in the dark (amber vials essential).

    • Sample at T = 1h, 4h, 8h, 24h, and 48h.

  • Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Gradient: 10% to 90% ACN in Water (+0.1% Formic Acid).

    • Detection: 254 nm (Nitro aromatic signature).

Acceptance Criteria:

  • pH 4.0 & 7.4: Degradation < 5% over 24 hours.

  • pH 9.0: Observable degradation expected (formation of hydroxyl-derivative).

  • Mass Balance: The sum of the AUC (Area Under Curve) for Parent + Hydrolysis Product must equal the initial AUC (±5%) relative to the Internal Standard.

Protocol B: Photolytic Control (System Suitability)

To prove the compound is active (and to differentiate degradation from intended cleavage), a photolysis check is required.

Methodology:

  • Prepare 100 µM CENPM in Phosphate Buffer (pH 7.4).

  • Expose to 365 nm UV light (approx. 10 mW/cm²) in a quartz cuvette.

  • Monitor UV-Vis spectrum changes every 30 seconds.

  • Endpoint: Look for the characteristic redshift in absorption associated with the formation of the nitroso-intermediate.

Degradation Pathway Analysis

Understanding the specific breakdown products is vital for troubleshooting. The diagram below illustrates the competing pathways.

DegradationPathways cluster_Hydrolysis Dark / Thermal Pathway (pH > 8) cluster_Photolysis Light Pathway (UV 365nm) Parent CENPM (Parent) Hydroxyl Hydroxyl-Derivative (Cl replaced by OH) Parent->Hydroxyl Hydrolysis (Slow @ pH 7) Chloride Free Cl- Parent->Chloride Nitroso 2-Nitrosobenzaldehyde Derivative Parent->Nitroso Photocleavage (Fast) Alcohol Released Payload (if conjugated) Parent->Alcohol Release

Figure 2: Competing degradation pathways. Red path indicates instability; Green path indicates intended function.

Data Interpretation & Troubleshooting

When analyzing your HPLC data, use the following guide to interpret the stability profile.

Calculation of Stability

Assume pseudo-first-order kinetics (since water is in vast excess). Plot


 versus time (

).
  • Slope:

    
    
    
  • Half-life:

    
    
    
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Rapid loss of Parent, no new peaks Precipitation / AdsorptionCheck solubility limit; add 10% MeOH or use low-binding plasticware.
New peak eluting earlier (more polar) Hydrolysis of Cl to OHReduce pH to < 7.0; Lower temperature to 4°C.
New peak eluting later (less polar) Dimerization or OxidationDegas buffers (remove

); Add EDTA (chelate metals).
Erratic results Light sensitivityCRITICAL: Ensure all steps are performed under amber light/foil.

References

  • ICH Expert Working Group. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation, 2003.

  • Klan, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, vol. 113, no. 1, 2013, pp. 119-191.

  • Larson, R. A., & Weber, E. J. Reaction Mechanisms in Environmental Organic Chemistry. CRC Press, 1994. (Reference for alkyl halide hydrolysis kinetics).

Comparative IR Spectroscopy Guide: Characterization of (2-(2-Chloroethoxy)-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

(2-(2-Chloroethoxy)-5-nitrophenyl)methanol (CAS: 937273-30-8) is a critical trifunctional intermediate often employed in the synthesis of Bcl-2 inhibitors and complex heterocyclic antibiotics. Its structural integrity hinges on three distinct moieties: a primary benzylic alcohol, a chloroethoxy ether tail, and an aromatic nitro group.

This guide provides an objective technical comparison between the target molecule and its immediate synthetic precursor, 2-(2-chloroethoxy)-5-nitrobenzaldehyde . In drug development pipelines, the reduction of the aldehyde to the alcohol is a pivotal step; failure to monitor this transformation quantitatively leads to downstream yield loss and side-reaction cascades.

Key Differentiator: This guide moves beyond simple peak listing. We focus on the comparative spectral subtraction required to validate the specific reduction of the carbonyl moiety while preserving the labile chloroethoxy chain.

Experimental Protocol: Self-Validating ATR-FTIR

To ensure reproducibility and minimize sample degradation, the following Attenuated Total Reflectance (ATR) protocol is recommended over traditional KBr pellets, as the chloroethoxy tail can be sensitive to high-pressure pelletization.

Methodology
  • Instrument Prep: Use a diamond or ZnSe ATR crystal. Clean with isopropanol and ensure a background scan (air) shows <0.002 Absorbance units of contamination.

  • Sample Deposition: Place ~5 mg of the solid analyte onto the crystal.

  • Pressure Application: Apply consistent pressure (approx. 80-100 lbs force) until the preview spectrum peaks stabilize. Note: Inconsistent pressure causes variability in the ether C-O band intensity.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (screening) or 64 (final QC)

    • Range: 4000–600 cm⁻¹

  • Validation Check: The spectrum is valid ONLY if the baseline is flat between 1800–2500 cm⁻¹ (excluding CO₂).

Detailed Spectral Characterization

The IR spectrum of this compound is defined by the interplay of electron-withdrawing (-NO₂) and electron-donating (-OR) groups on the benzene ring.

Table 1: Critical Vibrational Assignments
Wavenumber (cm⁻¹)Functional GroupMode of VibrationIntensityDiagnostic Relevance
3250 – 3450 O-H (Alcohol)Stretching (Broad)Medium-StrongPrimary Indicator: Confirms presence of -CH₂OH.
2850 – 2950 C-H (Alkyl)Stretching (Sym/Asym)MediumDifferentiates the ethyl chain from the aromatic backbone.
1515 – 1535 N-O (Nitro)Asymmetric StretchStrongCharacteristic of 5-nitro substitution; highly stable position.
1340 – 1360 N-O (Nitro)Symmetric StretchStrongPaired with the 1530 band; confirms nitro group integrity.
1240 – 1260 C-O-C (Aryl Ether)Stretching (Asym)StrongConfirms attachment of the chloroethoxy tail to the ring.
1050 – 1080 C-O (Primary Alcohol)StretchingStrongCritical: Distinguishes alcohol from the ether signals.
740 – 760 C-Cl (Alkyl Halide)StretchingMediumValidates the integrity of the chloroethyl tail (often lost in harsh reductions).
Mechanistic Insight
  • The Nitro "Fingerprint": The nitro group on the aromatic ring acts as a spectroscopic anchor. The asymmetric stretch at ~1525 cm⁻¹ is largely unaffected by the aldehyde-to-alcohol reduction, serving as an internal standard for normalization when comparing conversion rates.

  • The Ether/Alcohol Overlap: The region between 1000–1300 cm⁻¹ is crowded. The Aryl-Alkyl ether (Ph-O-CH₂-) typically shows a strong band near 1250 cm⁻¹, while the benzylic alcohol (Ph-CH₂-OH) C-O stretch appears closer to 1050 cm⁻¹.

Comparative Analysis: Product vs. Precursor

The most frequent analytical challenge is distinguishing the product from its starting material, 2-(2-chloroethoxy)-5-nitrobenzaldehyde .

The "Carbonyl Gap" Validation

The reduction process converts the C=O (carbonyl) into a C-OH (hydroxyl).

  • Precursor (Aldehyde): Exhibits a sharp, intense band at 1680–1705 cm⁻¹ (C=O stretch).

  • Product (Alcohol): This region must be silent . Any residual peak here indicates incomplete reduction.

  • Product (Alcohol): Appearance of a broad band at 3300–3400 cm⁻¹ (O-H stretch), which is absent in the pure aldehyde.

Table 2: Comparative Performance Metrics
FeaturePrecursor: 2-(2-chloroethoxy)-5-nitrobenzaldehydeTarget: this compound Pass/Fail Criteria
1700 cm⁻¹ Region Strong Peak (C=O)Absent (Baseline noise only)>2% Transmittance dip = FAIL (Impure)
3400 cm⁻¹ Region Absent (or weak overtone)Broad, Strong Band (O-H)Absence of broad band = FAIL
1525 cm⁻¹ Region Strong (Nitro)Strong (Nitro)Shift >10 cm⁻¹ implies ring degradation

Visualization of Characterization Workflow

The following diagram illustrates the logical decision tree for validating the synthesis using IR spectroscopy.

IR_Characterization Start Crude Product Sample Acquire Acquire ATR-FTIR (4000-600 cm⁻¹) Start->Acquire CheckCO Check 1680-1710 cm⁻¹ (Carbonyl Region) Acquire->CheckCO CheckOH Check 3200-3500 cm⁻¹ (Hydroxyl Region) CheckCO->CheckOH Peak Absent FailAld FAIL: Unreacted Aldehyde (Reprocess) CheckCO->FailAld Peak Present CheckCl Check 700-800 cm⁻¹ (C-Cl Integrity) CheckOH->CheckCl Broad Band Present CheckOH->FailAld Band Absent Pass PASS: Pure Alcohol (Proceed to NMR/HPLC) CheckCl->Pass Peak Present FailDeg FAIL: Dechlorination/Degradation CheckCl->FailDeg Peak Absent

Caption: Decision logic for validating the reduction of the nitrobenzaldehyde precursor to the target alcohol.

Synthesis Pathway & Functional Group Evolution

Understanding the synthesis helps interpret the spectrum. The transformation is highly specific to the exocyclic carbon.

Synthesis_Pathway Aldehyde Precursor: Nitrobenzaldehyde (C=O Signal) Reaction Reduction (NaBH₄/MeOH) Aldehyde->Reaction 1700 cm⁻¹ Active Alcohol Target: Nitrophenylmethanol (O-H Signal) Reaction->Alcohol 1700 cm⁻¹ Silent 3400 cm⁻¹ Active

Caption: Spectral evolution during the reduction of the aldehyde moiety.

References

  • National Institute of Standards and Technology (NIST). (2025). Ethanol, 2-(2-chloroethoxy)- Mass Spectrum & IR Data. NIST Mass Spectrometry Data Center.[1][2] [Link]

  • PubChem. (2025).[2] Compound Summary: 2-Chloro-5-nitrobenzyl alcohol.[3][4] National Library of Medicine. [Link]

  • Matrix Fine Chemicals. (2025). Spectral Data for Nitrobenzyl Alcohol Derivatives. [Link]

Sources

Efficiency Comparison of Nitrobenzyl Linkers in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of Solid-Phase Synthesis (SPS), orthogonality is paramount. While acid- and base-labile linkers (Wang, Rink, Trityl) dominate standard peptide synthesis, they limit the chemical space available for modification. Nitrobenzyl (NB) photolabile linkers offer a critical advantage: they are cleaved by light (


), a "reagentless" trigger orthogonal to almost all chemical reagents.

This guide objectively compares the three dominant generations of nitrobenzyl linkers: the parent


-Nitrobenzyl (ONB) , the red-shifted 

-Nitroveratryl (NV)
, and the kinetically superior

-Methyl-nitroveratryl (MeNV)
. We analyze their cleavage efficiency, atom economy, and byproduct reactivity to determine the optimal choice for high-fidelity library generation.

Mechanistic Foundation: The Norrish Type II Photolysis

To select the right linker, one must understand the cleavage mechanism. All nitrobenzyl linkers operate via a Norrish Type II reaction. Upon UV irradiation (typically 365 nm), the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate.[1] This rapidly rearranges to cleave the ester/amide bond, releasing the target molecule and generating a nitroso-aldehyde byproduct.

Diagram 1: Photocleavage Mechanism

The following diagram illustrates the stepwise degradation of the linker upon photon absorption.

Norrish_Type_II_Mechanism GroundState Linker-Resin Complex (Ground State) ExcitedState Diradical (Excited State) GroundState->ExcitedState hv (365 nm) AciNitro aci-Nitro Intermediate ExcitedState->AciNitro 1,5-H Abstraction Cleavage Rearrangement & Cleavage AciNitro->Cleavage Spontaneous Product Released Target (Peptide/Small Mol) Cleavage->Product Byproduct Nitroso Byproduct (Internal Filter) Cleavage->Byproduct Side Reaction

Caption: The photo-induced cleavage pathway. Note the formation of the Nitroso byproduct, which absorbs UV light and can reduce overall yield if not managed.

Comparative Analysis: ONB vs. NV vs. MeNV

The efficiency of a photolabile linker is defined by three metrics: Quantum Yield (


) , Cleavage Rate (

)
, and Wavelength Sensitivity (

)
.
The Variants
  • 
    -Nitrobenzyl (ONB):  The first-generation linker.[2] It requires lower wavelengths (<320 nm) for efficient cleavage, which can damage Tryptophan (Trp) and Tyrosine (Tyr) residues in peptides.
    
  • 
    -Nitroveratryl (NV / Holmes Linker):  The addition of two methoxy groups at the 4,5-positions (dimethoxy) creates an electron-rich ring. This shifts the absorption maximum to ~350-365 nm, allowing the use of milder UV-A light.
    
  • 
    -Methyl-nitroveratryl (MeNV):  The "Gold Standard." Adding a methyl group at the benzylic position serves two functions: it stabilizes the radical intermediate (increasing cleavage rate by >5x) and prevents the formation of the reactive aldehyde byproduct, yielding a less reactive ketone instead.
    
Performance Data Summary
Feature

-Nitrobenzyl (ONB)

-Nitroveratryl (NV)

-Methyl-NV (MeNV)
Primary Indication Simple organic synthesisPeptides, OligosaccharidesComplex Libraries, DNA
Activation

~300–320 nm (UV-B)350–365 nm (UV-A)365 nm (UV-A)
Relative Cleavage Rate 1.0 (Baseline)~2.5x Faster~10–20x Faster
Byproduct NitrosobenzaldehydeNitrosoveratraldehydeNitroso-acetophenone
Byproduct Reactivity High (Reacts with amines)High (Internal filter effect)Low (Sterically hindered)
Atom Economy HighModerateModerate

Critical Insight: In comparative studies of automated glycan assembly, MeNV linkers demonstrated a cleavage efficiency of 65–70% , whereas standard ONB linkers achieved only 17–34% under identical conditions.[3] The


-methyl group is not merely a structural spacer; it is the primary driver of kinetic efficiency.

Experimental Protocol: Synthesis & Cleavage

Trustworthiness Note: This protocol uses a self-validating HPLC step to ensure cleavage completion.

Phase 1: Linker Loading (The "Holmes" MeNV Linker)

Reagents: Aminomethyl polystyrene resin, 4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid (MeNV linker), DIC, HOBt.

  • Swelling: Suspend resin in DMF for 30 min.

  • Activation: Dissolve MeNV linker (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF. Stir for 5 min.

  • Coupling: Add activated solution to resin. Shake at RT for 4 hours.

  • Validation: Perform a Kaiser test. If beads remain colorless, coupling is complete.

  • Capping: Treat with Acetic Anhydride/Pyridine (1:1) in DMF to cap unreacted amines.

Phase 2: Photocleavage Workflow

Equipment: 365 nm LED array (approx. 10–20 mW/cm²). Do not use high-pressure mercury lamps without filters to avoid heating the resin.

  • Solvent Selection: Suspend the resin in MeOH/PBS (1:1) or Dioxane/Water .

    • Why? Protic solvents stabilize the polar aci-nitro intermediate, significantly accelerating cleavage compared to pure DCM.

  • Scavenger Addition (Crucial): Add 5% Semicarbazide hydrochloride or Hydroxylamine to the cleavage buffer.

    • Causality: The nitroso byproduct is an "internal filter" (absorbs 365 nm light) and an electrophile (reacts with released amines). The scavenger traps the byproduct as an oxime, keeping the solution transparent and the product pure.

  • Irradiation: Irradiate from above in an open vessel (or quartz glass) with gentle agitation.

    • Time: 30–60 minutes for MeNV; 2–4 hours for ONB.

  • Filtration & Analysis: Filter the resin. Analyze the filtrate via HPLC.

    • Self-Validation: Re-irradiate the filtered resin for 30 mins and analyze the second filtrate. If <5% product is detected, cleavage was exhaustive.

Diagram 2: Experimental Workflow

The following DOT diagram outlines the operational cycle for high-fidelity synthesis.

SPS_Workflow Prep Resin Swelling & Linker Coupling (MeNV) Synthesis Target Molecule Synthesis (Peptide/Oligomer) Prep->Synthesis Standard SPS Wash Wash Steps (Remove excess reagents) Synthesis->Wash PrepCleavage Suspend in MeOH/Buffer + Semicarbazide (Scavenger) Wash->PrepCleavage Prepare for Release Irradiate UV Irradiation (365 nm) 30-60 mins PrepCleavage->Irradiate Initiate Cleavage Isolate Filtration & HPLC Analysis Irradiate->Isolate Collect Filtrate Isolate->Prep Recycle Resin (Optional)

Caption: The optimized SPS cycle. Note the inclusion of a scavenger step in 'PrepCleavage' to neutralize byproducts.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Low Yield "Internal Filter" effect (Byproduct absorbs UV).Add 5 eq. Semicarbazide; Switch to MeNV linker.
Slow Kinetics Solvent is too non-polar.Add 10-50% Methanol or Water to stabilize the transition state.
Resin Heating IR radiation from lamp.Use LED sources (cold light) or a water filter between lamp and sample.
Side Reactions Nitroso byproduct reacting with released amine.[1]Use

-methyl linkers (ketone byproduct is less reactive than aldehyde).

References

  • Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new photolabile support for the solid-phase synthesis of peptides. Journal of the American Chemical Society.[4]

  • Holmes, C. P. (1997). Model studies for new o-nitrobenzyl photolabile linkers: Substituent effects on the rates of photochemical cleavage. The Journal of Organic Chemistry.

  • Mende, F., & Seeberger, P. H. (2019). Traceless Photolabile Linker Expedites the Chemical Synthesis of Complex Oligosaccharides by Automated Glycan Assembly. Organic Letters.

  • Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1.

  • Kang, S. S. (2020). A photolabile backbone amide linker for the solid-phase synthesis of cyclic peptides.[5] Purdue University Graduate School.

Sources

Safety Operating Guide

Operational Safety & Handling Protocol: (2-(2-Chloroethoxy)-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Compound: (2-(2-Chloroethoxy)-5-nitrophenyl)methanol CAS: 937273-30-8 Physical State: Solid (Crystalline powder)

This protocol is designed for researchers handling this compound. While standard Safety Data Sheets (SDS) classify this compound primarily as a Skin/Eye/Respiratory Irritant (H315, H319, H335), its structural moieties demand a higher tier of caution than a generic organic solid.

Scientific Rationale for Enhanced Precautions:

  • Chloroethoxy Moiety: This functional group bears structural similarity to alkylating agents. While not confirmed as a potent mutagen in basic SDS data, the precautionary principle dictates treating it as a potential contact alkylator, requiring strict dermal barriers.

  • Nitro Group: Nitro-aromatics are generally stable but can be energetic. Static discharge during weighing of dry powder is a critical risk vector.

  • Physical Form: As a powder, the primary route of exposure is inhalation of particulates and direct ocular contact with dust.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on Barrier Performance and Breakthrough Time logic, not just regulatory minimums.

A. Respiratory Protection[1][2][3][4][5]
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood.

  • Secondary Control (PPE): If hood access is compromised or during spill cleanup:

    • Minimum: N95 Filtering Facepiece (NIOSH approved).

    • Recommended: P100 Half-Face Respirator.

    • Why: The particle size of this crystalline solid can easily bypass surgical masks. A P100 filter captures 99.97% of airborne particulates.

B. Dermal Protection (Hands)
  • Material: Nitrile Rubber (Minimum thickness: 5 mil / 0.12 mm).

  • Technique: Double Gloving is mandatory for synthesis and stock solution preparation.

    • Inner Glove: 4 mil Nitrile (High dexterity).

    • Outer Glove: 5-8 mil Nitrile (Chemical resistance).

  • Why: Chloro-alkyl ethers can permeate thin latex rapidly. Double gloving provides a "sacrificial layer"—if the outer glove is splashed, it can be stripped immediately without exposing the skin.

C. Ocular & Face Protection[1][2][3][4][6][7][8][9]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Standard safety glasses with open sides.

  • Why: As a powder, air currents can carry particles around the side shields of standard glasses. Upon contact with the moisture of the eye, the compound can hydrolyze or dissolve, causing immediate chemical irritation (H319).

D. Body Protection[3][5][9]
  • Standard: 100% Cotton or Flame-Resistant (Nomex) Lab Coat.

  • Why: Synthetic blends (polyester) can melt into the skin if a fire occurs (risk associated with nitro compounds).

Summary Table: PPE Specifications
Body AreaHazard VectorRecommended PPETechnical Specification
Respiratory Airborne DustFume Hood / RespiratorFace Velocity: 100 fpm / Filter: P100
Hands Dermal AbsorptionDouble Nitrile GlovesThickness: >0.12mm; EN 374 Certified
Eyes Dust/SplashSplash GogglesANSI Z87.1+ (Impact & Splash)
Body Contamination/FireLab Coat (Cotton/FR)Snap closures (quick removal)

Visualization: PPE Decision Logic

The following diagram illustrates the logical flow for selecting PPE based on the operational state of the chemical.

PPE_Decision_Matrix Start Start: Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Hood Is Fume Hood Available? Solid->Hood Gloves Glove Selection Solution->Gloves Yes_Hood Use Fume Hood (Sash at 18 inches) Hood->Yes_Hood Yes No_Hood Respiratory Protection REQUIRED Hood->No_Hood No Yes_Hood->Gloves Resp_Type Wear N95 or P100 Respirator No_Hood->Resp_Type Resp_Type->Gloves Double_Glove Double Nitrile Gloves (Risk of Dust) Gloves->Double_Glove Standard Handling Chem_Glove Silver Shield / Laminate (If solvent is permeating) Gloves->Chem_Glove High Volume/Splash Risk Eye_Prot Eye Protection Double_Glove->Eye_Prot Chem_Glove->Eye_Prot Goggles Splash Goggles (Mandatory for Powder) Eye_Prot->Goggles

Caption: Logical workflow for selecting appropriate PPE based on physical state and engineering controls.

Operational Protocols

A. Weighing & Transfer (Critical Step)
  • Static Control: Nitro-benzyl compounds can be static-sensitive. Use an antistatic gun or ionizer bar in the balance area.

  • Containment: Weigh inside the fume hood. If the balance is external, weigh into a tared vial inside the hood, cap it tightly, and then transfer to the balance.

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

B. Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly to the powder to prevent "puffing" of dust.

  • Temperature: Avoid excessive heat. Nitro compounds can decompose exothermically. Ensure cooling capability (ice bath) is available during scale-up.

C. Decontamination & Cleanup[4]
  • Solvent: Ethanol or Isopropanol are effective for wiping down surfaces contaminated with this organic solid.

  • Wipe Disposal: All wipes must be treated as hazardous chemical waste, not trash.

Emergency Response & Spill Management

Scenario: 5g bottle dropped, powder dispersed on floor.

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don P100 respirator, double nitrile gloves, and goggles.

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust from becoming airborne.

  • Clean: Scoop up the damp material. Wipe the area 3 times with ethanol.

  • Dispose: Place all waste in a sealed container labeled "Hazardous Waste - Toxic/Irritant."

Visualization: Spill Response Workflow

Spill_Response Alert 1. Alert & Isolate PPE 2. Don Enhanced PPE (Resp + Goggles) Alert->PPE Dampen 3. Dampen Spill (Prevent Dust) PPE->Dampen Collect 4. Collect Material Dampen->Collect Clean 5. Solvent Wash (Ethanol) Collect->Clean Waste 6. Hazardous Waste Tagging Clean->Waste

Caption: Step-by-step protocol for safely managing a powder spill of this compound.

Disposal & Waste Management

  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers or strong bases (potential for reactivity with nitro/benzyl alcohol groups).

  • Labeling: Must be clearly labeled with the full chemical name. Do not use abbreviations like "Nitro-Alc."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53363866, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.